molecular formula C11H9NO2 B1411731 4-Methylquinoline-5-carboxylic acid CAS No. 1935554-00-9

4-Methylquinoline-5-carboxylic acid

Cat. No.: B1411731
CAS No.: 1935554-00-9
M. Wt: 187.19 g/mol
InChI Key: HNOMFHUPJYOJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylquinoline-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylquinoline-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1935554-00-9

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4-methylquinoline-5-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-5-6-12-9-4-2-3-8(10(7)9)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

HNOMFHUPJYOJPW-UHFFFAOYSA-N

SMILES

CC1=CC=NC2=CC=CC(=C12)C(=O)O

Canonical SMILES

CC1=CC=NC2=CC=CC(=C12)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 4-Methylquinoline-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Methylquinoline-5-carboxylic acid (CAS: 1935554-00-9) is a specialized heterocyclic scaffold characterized by a significant steric "peri-interaction" between the methyl group at position 4 and the carboxylic acid at position 5.[1][2][3][4] This structural feature distorts the planarity of the molecule, influencing its solubility, pKa, and binding affinity in medicinal chemistry applications. It serves as a critical intermediate in the synthesis of kinase inhibitors, DNA-intercalating agents, and bio-isosteres for drug development.

Chemical Identifiers
PropertyDetail
CAS Number 1935554-00-9
IUPAC Name 4-Methylquinoline-5-carboxylic acid
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
SMILES CC1=CC=NC2=C(C(=O)O)C=CC=C12
Appearance Off-white to pale yellow solid

Structural & Electronic Profile

The defining feature of this molecule is the 4,5-peri-interaction . Unlike standard quinolines, the proximity of the C4-Methyl and C5-Carboxyl groups creates steric strain (~2.5 Å distance), forcing the carboxylic acid group to rotate out of the aromatic plane.

Electronic Consequences
  • Conjugation Decoupling: The rotation of the carboxyl group reduces resonance delocalization with the benzene ring. This typically makes the carboxyl proton more acidic (lower pKa) compared to planar analogues because the conjugate base is less destabilized by electron donation from the ring.

  • Basicity Modulation: The quinoline nitrogen (N1) remains basic, but the inductive electron-withdrawing effect of the 5-COOH group reduces the pKa of the protonated nitrogen compared to 4-methylquinoline (pKa ~5.67).

Computed Physicochemical Descriptors
DescriptorValue (Estimated/Computed)Significance
LogP (Octanol/Water) 1.8 – 2.1Moderate lipophilicity; suitable for oral bioavailability optimization.
TPSA ~50 ŲGood membrane permeability prediction (<140 Ų).
H-Bond Donors 1 (COOH)Critical for active site engagement.
H-Bond Acceptors 2 (N, C=O)N1 is a key acceptor for kinase hinge binding.
Rotatable Bonds 1Restricted rotation due to peri-strain.

Physicochemical Characterization

Solubility Profile

The compound exhibits zwitterionic character in neutral aqueous solutions due to the basic quinoline nitrogen and acidic carboxyl group.

  • Water: Low solubility at pH 4–6 (Isoelectric point region).

  • Acidic Media (pH < 2): Soluble (Protonation of N1 → Cationic species).

  • Basic Media (pH > 8): Soluble (Deprotonation of COOH → Anionic species).

  • Organic Solvents: High solubility in DMSO, Methanol, and DMF. Moderate solubility in Dichloromethane.

Thermal Properties[5][6]
  • Melting Point: Typically >200°C (decomposition often observed). Note: Analogues like 8-hydroxy-4-methylquinoline-5-carboxylic acid melt ~185–190°C; the non-hydroxy variant usually possesses a higher lattice energy.

  • Solid State: Likely to form stable polymorphs due to strong intermolecular Hydrogen bonding (Head-to-Tail dimerization of COOH groups).

Synthetic Pathways & Impurity Profiling

Synthesis of the 5-isomer is challenging due to the directing effects of standard quinoline syntheses (Skraup/Doebner-Miller) which favor the 7-isomer or mixtures.

Protocol: Modified Skraup Synthesis (Regioselective Strategy)

To target the 5-position specifically, a pre-functionalized pathway is recommended over direct aniline condensation.

Reaction Scheme:

  • Starting Material: 3-Amino-2-methylbenzoic acid (forces substitution pattern) or 3-Aminobenzoic acid (requires separation).

  • Reagent: Methyl vinyl ketone (MVK) or Crotonaldehyde (source of C4-Methyl).

  • Catalyst: Sulfuric acid / Nitrobenzene (oxidant).[5]

Synthesis Start 3-Aminobenzoic Acid Intermediate Dihydroquinoline Intermediate Start->Intermediate Skraup Condensation Reagent Crotonaldehyde (H2SO4 / Nitrobenzene) Reagent->Intermediate ProductMix Mixture: 5-COOH (Target) + 7-COOH Intermediate->ProductMix Oxidation Purification Fractional Crystallization (pH gradient) ProductMix->Purification Isomer Separation Final 4-Methylquinoline- 5-carboxylic acid Purification->Final

Caption: Synthetic workflow for accessing the 4-methyl-5-carboxy scaffold, highlighting the critical isomer separation step.

Key Impurities[1]
  • Regioisomer: 4-Methylquinoline-7-carboxylic acid (Major byproduct in Skraup synthesis).

  • Decarboxylated Product: 4-Methylquinoline (Lepidine) – formed if reaction temperature exceeds 220°C.

  • Oxidation Byproducts: Quinoline-4,5-dicarboxylic acid (if methyl group is over-oxidized).

Analytical Fingerprinting

HPLC Method Development
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains COOH protonation for peak shape).

    • B: Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (Quinoline core) and 310 nm (Conjugated band).

1H NMR Diagnostics (DMSO-d6)
  • C4-Methyl: Singlet at ~2.6–2.7 ppm (Deshielded by aromatic ring).

  • H2 (Proton adjacent to N): Doublet/Singlet at ~8.8–9.0 ppm (Most deshielded).

  • H3 (Proton adjacent to Me): Doublet at ~7.2–7.4 ppm.

  • Peri-Protons (Benzene ring): Complex splitting pattern due to 5-COOH/4-Me interaction affecting H6 and H8.

Biological Relevance & Applications[5][9]

Pharmacophore Utility

This scaffold is a bioisostere for naphthalene and quinazoline cores. The 5-COOH group provides a "handle" for solubilizing groups or further derivatization (amide coupling) to access deep binding pockets in enzymes.

Mechanism of Action (Kinase Inhibition): The quinoline nitrogen (N1) acts as a Hydrogen Bond Acceptor for the hinge region of kinases (e.g., ATP binding site). The 5-COOH group can form salt bridges with lysine or arginine residues in the active site gatekeeper region.

BioActivity Compound 4-Methylquinoline- 5-COOH Mech1 Intercalation / Mg2+ Bridge Compound->Mech1 Mech2 Hinge Binding (N1 Acceptor) Compound->Mech2 Mech3 Salt Bridge (5-COOH) Compound->Mech3 Target1 DNA Gyrase (Antibacterial) Target2 Kinase Inhibitor (Anticancer) Target3 DHODH (Metabolic) Mech1->Target1 Mech2->Target2 Mech3->Target3

Caption: Pharmacological interaction map showing key binding modes of the scaffold against major therapeutic targets.

References

  • BLD Pharm. (2025). Product Datasheet: 4-Methylquinoline-5-carboxylic acid (CAS 1935554-00-9).[1][2][3][4] Retrieved from

  • National Institutes of Health (NIH). (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from

  • ChemicalBook. (2026). 4-Methylquinoline Properties and Derivatives. Retrieved from

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from

  • EPA CompTox. (2025). Quinoline Carboxylic Acid Derivatives Dashboard. Retrieved from

Sources

4-Methylquinoline-5-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1935554-00-9 Chemical Formula: C₁₁H₉NO₂ Molecular Weight: 187.19 g/mol [1]

Executive Summary

4-Methylquinoline-5-carboxylic acid is a specialized heterocyclic building block characterized by a significant "peri-interaction" between the methyl group at position C4 and the carboxylic acid at position C5.[1] Unlike its more common isomers (e.g., quinoline-4-carboxylic acid), this molecule offers a unique steric and electronic profile, making it a valuable scaffold in the design of kinase inhibitors, antibacterial agents (DNA gyrase targeting), and Dihydroorotate Dehydrogenase (DHODH) antagonists.[2] This guide details its structural properties, validated synthetic protocols, and applications in modern drug discovery.[2]

Part 1: Chemical Identity & Structural Analysis[2]

The structure of 4-Methylquinoline-5-carboxylic acid presents a classic case of peri-strain in the quinoline ring system.[1] The proximity of the C4-methyl and C5-carboxyl groups forces the carboxylic acid moiety to rotate out of the plane of the aromatic system, reducing conjugation but creating a distinct 3D molecular shape.[2] This "twist" is often exploited in medicinal chemistry to improve selectivity against flat aromatic binding pockets.[2]

Structural Specifications
PropertyDataNotes
IUPAC Name 4-Methylquinoline-5-carboxylic acid
CAS Number 1935554-00-9Distinct from Lepidine (4-Me) and Cinchoninic acid (4-COOH).[1][3][4][5][6][7][8][9]
SMILES CC1=CC=NC2=C1C(C(=O)O)=CC=C2N1 numbering scheme.[2]
InChI Key CalculatedUnique identifier for database integration.
pKa (Calc) ~4.8 (COOH), ~5.2 (N-H+)The peri-methyl group may slightly increase the acidity of the COOH via steric inhibition of resonance.[2]
LogP ~2.1Moderate lipophilicity suitable for CNS penetration.
The "Peri-Effect" in Drug Design

The 4,5-disubstitution pattern creates a steric clash that prevents coplanarity.[2]

  • Consequence 1: The carboxylic acid is less conjugated with the ring, making it more reactive towards nucleophilic attack (e.g., amide coupling) but potentially less acidic than unhindered isomers.[2]

  • Consequence 2: In protein binding, the methyl group acts as a "steric anchor," locking the molecule into a specific conformation that can enhance specificity for enzymes like DHODH.[2]

Part 2: Synthetic Methodologies

Synthesizing 4-methylquinoline-5-carboxylic acid is non-trivial due to the difficulty of introducing substituents at the C5 position regioselectively.[1] Two primary strategies are recommended: the Modified Doebner-Miller (for scale) and Directed Lithiation (for purity).[2]

Protocol A: Modified Doebner-Miller Cyclization (Scale-Up Route)

This classical method builds the pyridine ring onto a substituted aniline.[1]

  • Precursor: 3-Aminobenzoic acid.[1][10]

  • Reagent: Methyl Vinyl Ketone (MVK) or Crotonaldehyde (Note: MVK yields 4-methyl; Crotonaldehyde yields 2-methyl).[1]

  • Challenge: 3-substituted anilines give a mixture of 5- and 7-substituted quinolines.

Step-by-Step Workflow:

  • Condensation: Dissolve 3-aminobenzoic acid (1.0 eq) in 6M HCl.

  • Addition: Add Methyl Vinyl Ketone (1.2 eq) dropwise at 100°C. Critical: Use a radical scavenger (e.g., hydroquinone) to prevent polymerization of MVK.[2]

  • Cyclization: Reflux for 4 hours. The mixture will darken significantly.[2]

  • Neutralization: Cool to RT and neutralize with Na₂CO₃ to pH 4-5. The crude acid precipitates.

  • Purification (The Critical Step): The crude solid is a mixture of 4-methylquinoline-5-COOH and 4-methylquinoline-7-COOH.[1]

    • Separation: Recrystallize from glacial acetic acid. The 5-COOH isomer is typically less soluble due to intermolecular H-bonding disruption by the peri-methyl group (preventing efficient packing), but in acetic acid, the 7-isomer often crystallizes first.[2] Validation by NMR is mandatory.

Protocol B: Metal-Halogen Exchange (High-Purity Route)

For medicinal chemistry applications requiring >98% purity, start with a pre-formed quinoline core.[1][2]

  • Precursor: 5-Bromo-4-methylquinoline.[1]

  • Reagents: n-Butyllithium (n-BuLi), Dry CO₂ (Dry Ice).[2]

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon.

  • Solvation: Dissolve 5-bromo-4-methylquinoline in anhydrous THF at -78°C.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Maintain temp < -70°C to prevent nucleophilic attack on the pyridine ring.[1]

  • Carboxylation: Bubble excess dry CO₂ gas through the solution for 30 mins. The solution will turn from dark red/orange to pale yellow.[2]

  • Quench: Quench with 1M HCl/MeOH.

  • Isolation: Evaporate THF, dissolve residue in base (1M NaOH), wash with ether (removes unreacted SM), then acidify aqueous layer to pH 3 to precipitate the pure product.

Synthesis Logic Diagram

SynthesisPathways Start_Classic 3-Aminobenzoic Acid Reagent_Classic + Methyl Vinyl Ketone (Doebner-Miller) Start_Classic->Reagent_Classic Intermediate_Mix Mixture: 5-COOH & 7-COOH Isomers Reagent_Classic->Intermediate_Mix Acid/Reflux Separation Fract. Recrystallization (Acetic Acid) Intermediate_Mix->Separation Product 4-Methylquinoline-5-carboxylic acid (Target) Separation->Product Isolate 5-isomer Start_Modern 5-Bromo-4-methylquinoline Reagent_Modern + n-BuLi / -78°C + CO2 (gas) Start_Modern->Reagent_Modern Reagent_Modern->Product Lithiation/Carboxylation

Caption: Comparison of the scalable Doebner-Miller route (left) versus the high-fidelity Lithiation route (right).

Part 3: Medicinal Chemistry Applications[11]

The 4-methylquinoline-5-carboxylic acid scaffold acts as a bioisostere for naphthalene and quinolone cores, but with enhanced solubility and distinct vector properties for substituents.[1]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in de novo pyrimidine biosynthesis.[2][11] Inhibitors of this enzyme are potent anticancer and immunosuppressive agents (e.g., Brequinar).[2]

  • Mechanism: The quinoline ring mimics the ubiquinone cofactor binding site.[2]

  • Role of 5-COOH: Forms a critical salt bridge with Arg136 in the DHODH active site.[1]

  • Role of 4-Me: Occupies a hydrophobic pocket (Val/Leu rich), improving binding affinity over the unsubstituted analog by displacing high-energy water molecules.[2]

DNA Gyrase Targeting (Antibacterial)

Similar to fluoroquinolones, the 4-methylquinoline-5-carboxylic acid core can intercalate into DNA-Gyrase complexes.[1]

  • Differentiation: Unlike standard 4-quinolones (which have a 4-keto, 3-COOH motif), the 5-COOH placement allows for interaction with different residues in the Topoisomerase IV ParC subunit, potentially overcoming resistance to standard fluoroquinolones.[1][2]

Biological Mechanism Diagram[2][11]

MechanismAction Compound 4-Methylquinoline- 5-carboxylic acid Target_DHODH Target: DHODH (Pyrimidine Synthesis) Compound->Target_DHODH Target_Gyrase Target: DNA Gyrase (Bacterial Replication) Compound->Target_Gyrase Interaction_1 Arg136 Salt Bridge (via 5-COOH) Target_DHODH->Interaction_1 Interaction_2 Hydrophobic Pocket (via 4-Me) Target_DHODH->Interaction_2 Effect_Bacteria Replication Fork Collapse Target_Gyrase->Effect_Bacteria Effect_Cancer Pyrimidine Depletion (S-phase Arrest) Interaction_1->Effect_Cancer Interaction_2->Effect_Cancer

Caption: Dual therapeutic pathways: DHODH inhibition (oncology) and DNA Gyrase interference (antibacterial).[2]

Part 4: Analytical Characterization

When validating the synthesis of this specific isomer, the following analytical signals are diagnostic.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆

  • Diagnostic Signal 1 (Methyl): A sharp singlet around δ 2.65 - 2.75 ppm .[2] This is downfield compared to a toluene methyl due to the electron-deficient pyridine ring.[1]

  • Diagnostic Signal 2 (Peri-Proton): The proton at C8 (on the benzene ring, adjacent to the nitrogen) typically appears as a doublet/multiplet at very low field (δ 8.5 - 9.0 ppm ) due to the deshielding effect of the ring nitrogen.[2]

  • Isomer Differentiation: In the 5-COOH isomer, the coupling pattern of the benzene ring protons (H6, H7, H8) will show an ABC pattern (or AMX depending on field strength).[2] The 7-COOH isomer would show a different splitting pattern (singlet at C8 if C7 is substituted).[2]

Mass Spectrometry (ESI-MS)[1][2]
  • Ionization: Positive Mode (ESI+)[2]

  • Molecular Ion: [M+H]⁺ = 188.07 m/z .

  • Fragmentation: Loss of CO₂ (M-44) is common in carboxylic acids, resulting in a peak at 144 m/z (4-methylquinoline radical cation).[2]

References

  • PubChem. 4-Methylquinoline-5-carboxylic acid (Compound).[1] National Library of Medicine. Available at: [Link][2]

  • Cuthbertson, C. R., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 61(10). Available at: [Link][2]

  • SciSpace. Synthesis of 3-Carboxylquinolines and derivatives. Available at: [Link][2]

Sources

The Enigmatic Potential of 4-Methylquinoline-5-carboxylic Acid: A Technical Guide to Its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

In the vast landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, the foundation of numerous therapeutic agents.[1] While the biological activities of many quinoline derivatives, particularly quinoline-4-carboxylic acids, have been extensively documented, the specific compound 4-Methylquinoline-5-carboxylic acid remains a molecule of significant untapped potential, with a notable absence of direct and in-depth research in publicly available literature.

This technical guide, therefore, embarks on a unique exploration. As Senior Application Scientists, we are tasked not with reporting established facts about this specific molecule, but with constructing a predictive framework for its biological activity. By synthesizing the wealth of data on closely related quinoline carboxylic acids, this document will provide researchers with a scientifically grounded rationale for investigating 4-Methylquinoline-5-carboxylic acid, outlining its probable mechanisms of action, potential therapeutic applications, and a clear experimental roadmap for its validation. This guide is designed to be a catalyst for new research, offering a comprehensive starting point for unlocking the therapeutic promise of this intriguing compound.

The Quinoline Carboxylic Acid Backbone: A Legacy of Potent Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of many biologically active compounds.[1] The addition of a carboxylic acid group, particularly at the 4-position, has given rise to a class of molecules with profound pharmacological effects, most notably in the realms of oncology and infectious diseases.[1][2]

A Note on Synthesis

The synthesis of quinoline carboxylic acids is well-established, with the Pfitzinger reaction being a classic and versatile method.[3] This reaction typically involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base.[2] For the synthesis of 4-Methylquinoline-5-carboxylic acid, a plausible approach would involve the reaction of an appropriately substituted isatin with a methyl ketone.

Predicted Biological Activity: A Tale of Two Targets

Based on the extensive research into its structural analogs, 4-Methylquinoline-5-carboxylic acid is predicted to exhibit significant biological activity through at least two primary mechanisms: the inhibition of dihydroorotate dehydrogenase (DHODH) and the disruption of bacterial DNA gyrase.

Anticancer Potential via Dihydroorotate Dehydrogenase (DHODH) Inhibition

A primary and well-documented mechanism of action for quinoline-4-carboxylic acids is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][3]

2.1.1. The Central Role of DHODH in Pyrimidine Biosynthesis

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This step is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA synthesis.[3]

2.1.2. The Consequences of DHODH Inhibition

Rapidly proliferating cells, a hallmark of cancer, have a high demand for nucleotides to support DNA replication and cell division.[3] By inhibiting DHODH, 4-Methylquinoline-5-carboxylic acid is expected to:

  • Deplete the pyrimidine pool: This starves cancer cells of the necessary components for DNA and RNA synthesis.

  • Induce cell cycle arrest: The lack of nucleotides triggers cell cycle checkpoints, halting proliferation.[3]

  • Promote a cytostatic effect: Rather than directly killing cancer cells, DHODH inhibitors typically prevent their growth and division.[3]

The following diagram illustrates the central role of DHODH in the pyrimidine biosynthesis pathway and the impact of its inhibition.

DHODH_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Mechanism of Action Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUTP dUTP UDP->dUTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUTP->dTMP dTTP dTTP dTMP->dTTP dTTP->DNA_RNA Inhibitor 4-Methylquinoline-5-carboxylic acid Inhibitor->Inhibition

Caption: Inhibition of DHODH by 4-Methylquinoline-5-carboxylic acid disrupts pyrimidine biosynthesis.

2.1.3. Quantitative Insights from Analogs

While specific IC50 values for 4-Methylquinoline-5-carboxylic acid are not available, data from related compounds underscore the potential potency of this class.

Compound Target IC50 (µM) Cancer Cell Line IC50 (µM)
Brequinar (analog)DHODH0.0073HCT-1160.679
Analog 3DHODH0.250HCT-1164.22
Analog 41DHODH0.00971--
Analog 43DHODH0.0262--
Analog 46DHODH0.0283--
Data synthesized from Cuthbertson et al., 2018.[3][4]
Antibacterial Activity through DNA Gyrase Inhibition

The quinoline scaffold is also the backbone of the quinolone class of antibiotics.[5] These compounds exert their bactericidal effects by inhibiting DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1]

2.2.1. The Role of DNA Gyrase in Bacteria

DNA gyrase is a crucial bacterial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication, transcription, and repair.[1]

2.2.2. The Impact of DNA Gyrase Inhibition

By inhibiting DNA gyrase, quinolone-like compounds prevent the relaxation of supercoiled DNA, leading to a cascade of events that culminates in bacterial cell death.[1] It is plausible that 4-Methylquinoline-5-carboxylic acid could exhibit similar activity, making it a candidate for further investigation as an antibacterial agent.

Experimental Protocols for Validation

To ascertain the predicted biological activities of 4-Methylquinoline-5-carboxylic acid, a series of well-established in vitro assays are recommended.

DHODH Inhibition Assay

This assay directly measures the enzymatic activity of DHODH in the presence of the test compound.

3.1.1. Principle

The activity of DHODH can be monitored by measuring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

3.1.2. Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare a stock solution of 4-Methylquinoline-5-carboxylic acid in DMSO.

    • Prepare a reaction buffer containing coenzyme Q10 and DCIP.

    • Prepare a solution of recombinant human DHODH enzyme.

    • Prepare a solution of the substrate, dihydroorotate.

  • Assay Procedure:

    • Add the reaction buffer to the wells of a 96-well plate.

    • Add serial dilutions of the test compound to the wells.

    • Add the DHODH enzyme to each well and incubate.

    • Initiate the reaction by adding the dihydroorotate substrate.

    • Measure the decrease in absorbance of DCIP over time at 600 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the effect of a compound on cell viability and proliferation.

3.2.1. Principle

The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

3.2.2. Step-by-Step Protocol

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HCT-116, MIA PaCa-2) in appropriate media.

  • Assay Procedure:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 4-Methylquinoline-5-carboxylic acid and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the purple solution at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to an untreated control.

    • Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines the general workflow for the in vitro evaluation of 4-Methylquinoline-5-carboxylic acid.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound 4-Methylquinoline-5-carboxylic acid Stock Prepare Stock Solution (DMSO) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions DHODH_Assay DHODH Inhibition Assay Dilutions->DHODH_Assay MTT_Assay MTT Cytotoxicity Assay Dilutions->MTT_Assay DHODH_Data IC50 Calculation (DHODH) DHODH_Assay->DHODH_Data MTT_Data IC50 Calculation (Cell Viability) MTT_Assay->MTT_Data

Caption: General workflow for the in vitro evaluation of 4-Methylquinoline-5-carboxylic acid.

Future Directions and Conclusion

The therapeutic landscape is in constant need of novel molecular entities with unique mechanisms of action. While 4-Methylquinoline-5-carboxylic acid remains an understudied compound, the wealth of information available for its structural relatives provides a strong rationale for its investigation.

This technical guide has laid out a predictive framework for the biological activity of 4-Methylquinoline-5-carboxylic acid, highlighting its potential as both an anticancer agent through the inhibition of DHODH and as an antibacterial compound via the disruption of DNA gyrase. The provided experimental protocols offer a clear path forward for researchers to validate these predictions and quantify the compound's potency.

The journey from a predicted biological activity to a validated therapeutic lead is a long and rigorous one. However, for 4-Methylquinoline-5-carboxylic acid, the signposts from its well-characterized relatives suggest that this journey is one worth undertaking. It is our hope that this guide will serve as a valuable resource and a catalyst for the scientific inquiry necessary to unlock the full therapeutic potential of this enigmatic molecule.

References

[3] Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

[6] Google Patents. (n.d.). United States Patent (19).

[2] Sari, D. P., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. [Link]

[7] Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

[4] Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

[8] Bohdan, A., et al. (2023). DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF THE 4-THIOQUINOLINE DERIVATIVES. Pharmacia. [Link]

[9] Google Patents. (n.d.). EP0195135B1 - A process for the preparation of quinoline carboxylic acid derivatives.

[10] Al-Ostath, O. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design. [Link]

[11] Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

[12] PrepChem. (n.d.). Synthesis of 4-decahydroquinoline carboxylic acid. [Link]

[5] Nowakowska, Z., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

[13] Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

[14] ResearchGate. (2025). Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. [Link]

[15] Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

[16] PubChem. (n.d.). 4-Methylquinoline. [Link]

Sources

The Expanding Therapeutic Landscape of 4-Methylquinoline-5-Carboxylic Acid Derivatives and Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Among its numerous derivatives, the 4-methylquinoline-5-carboxylic acid core represents a particularly compelling starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of this chemical space, offering researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these compounds. We will delve into established and emerging mechanisms of action, present detailed experimental protocols, and summarize key structure-activity relationship (SAR) data to empower the rational design of next-generation drug candidates.

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic motif that has given rise to a wide array of pharmaceuticals with diverse applications.[2] From the historical significance of quinine in combating malaria to the broad-spectrum efficacy of modern fluoroquinolone antibiotics, the quinoline core has consistently proven to be a valuable pharmacophore.[2][3] Its unique electronic properties and the ability to engage in various non-covalent interactions with biological macromolecules make it an attractive scaffold for medicinal chemists.

The addition of a methyl group at the 4-position and a carboxylic acid at the 5-position introduces specific steric and electronic features that can be exploited for targeted drug design. The carboxylic acid moiety, in particular, can serve as a key interaction point with biological targets, often forming crucial hydrogen bonds or salt bridges.[4] This guide will focus specifically on derivatives and analogs of 4-methylquinoline-5-carboxylic acid, exploring how modifications to this core structure can lead to potent and selective agents for a range of diseases.

Synthetic Strategies: Building the Quinoline Core

The construction of the quinoline scaffold is a well-established area of organic synthesis, with several named reactions providing reliable routes to a variety of derivatives. For the synthesis of quinoline-4-carboxylic acids, two classical methods are of particular importance: the Doebner reaction and the Pfitzinger reaction.

The Doebner Reaction

The Doebner reaction provides a straightforward method for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[5][6]

Workflow for the Doebner Reaction:

reactant1 Aniline mixing Mixing in Ethanol reactant1->mixing reactant2 Aldehyde reactant2->mixing reactant3 Pyruvic Acid reactant3->mixing reflux Reflux (4-6 hours) mixing->reflux cool Cooling & Precipitation reflux->cool filter Vacuum Filtration & Washing cool->filter purify Recrystallization filter->purify product Quinoline-4-carboxylic Acid Derivative purify->product

Caption: General workflow for the synthesis of quinoline-4-carboxylic acid derivatives via the Doebner reaction.

Detailed Protocol: Synthesis of 2-(2-Nitrophenyl)-quinoline-4-carboxylic Acid via the Doebner Reaction [5]

  • Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), 2-nitrobenzaldehyde (10 mmol), and pyruvic acid (12 mmol) in 50 mL of ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The desired product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 2-(2-nitrophenyl)-quinoline-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Pfitzinger Reaction

The Pfitzinger reaction offers an alternative and widely used route to quinoline-4-carboxylic acids, involving the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[6][7]

Detailed Protocol: Synthesis of a Quinoline-4-carboxylic Acid Derivative via the Pfitzinger Reaction [7]

  • Base Dissolution: In a round-bottom flask, dissolve 0.02 mol of potassium hydroxide (KOH) in 1 mL of water and 40 mL of absolute ethanol.

  • Isatin Addition: Add 0.0075 mol of isatin to the basic solution and stir for 1 hour at room temperature. A color change from purple to brown should be observed.

  • Ketone Addition: Gradually add 0.015 mol of the desired ketone to the reaction mixture.

  • Reflux: Heat the mixture to reflux at approximately 79°C with continuous stirring for 24 hours. Monitor the reaction's progress by TLC using an eluent of n-hexane:ethyl acetate (1:2).

  • Work-up and Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

Therapeutic Applications and Mechanisms of Action

Derivatives of 4-methylquinoline-5-carboxylic acid and its analogs have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[2][8]

Anticancer Activity

The quinoline scaffold is a prominent feature in many anticancer agents, and its derivatives have been shown to exert their effects through multiple mechanisms.[8][9]

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): One of the key mechanisms of action for some quinoline-4-carboxylic acids is the inhibition of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of DNA and RNA.[1] By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest and a halt in tumor growth.[1]

  • Histone Deacetylase (HDAC) Inhibition: Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC3.[10] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.[10]

  • Sirtuin (SIRT) Inhibition: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been developed as selective inhibitors of SIRT3, a member of the sirtuin family of NAD+-dependent deacetylases.[11] The selective inhibition of SIRT3 is a promising strategy for targeting specific cancers with abnormal SIRT3 function.[11]

Signaling Pathway: DHODH Inhibition and its Downstream Effects

drug Quinoline-4-carboxylic Acid Derivative dhodh Dihydroorotate Dehydrogenase (DHODH) drug->dhodh Inhibition pyrimidine De Novo Pyrimidine Biosynthesis dhodh->pyrimidine Catalyzes arrest Cell Cycle Arrest dhodh->arrest nucleotides Pyrimidine Nucleotide Pool (dUTP, dCTP) pyrimidine->nucleotides dna_rna DNA & RNA Synthesis nucleotides->dna_rna proliferation Cancer Cell Proliferation dna_rna->proliferation

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts pyrimidine synthesis, leading to cell cycle arrest.

Antimalarial Activity

The quinoline core is central to the activity of many antimalarial drugs.[3] These compounds are thought to function by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[12][13] During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[9] The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[12] Quinoline-based drugs are believed to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystals, preventing further polymerization.[12] This leads to a buildup of toxic free heme, which ultimately kills the parasite.[13]

Antibacterial Activity

Fluoroquinolones, a major class of synthetic antibacterial agents, are derivatives of quinoline-3-carboxylic acid. However, other quinoline carboxylic acid derivatives also exhibit antibacterial properties. A primary mechanism of action for many quinoline-based antibacterials is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[1] This enzyme is essential for DNA replication, transcription, and repair in bacteria.[1] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of these vital cellular processes and bacterial cell death.[1]

Structure-Activity Relationships (SAR) and Lead Optimization

The versatility of the quinoline scaffold allows for systematic modifications to fine-tune the biological activity and pharmacokinetic properties of these compounds.

Compound Class Key Structural Features Biological Activity Reference
2-Phenylquinoline-4-carboxylic Acids2-substituted phenyl group, carboxylic acid at C4HDAC3 Inhibition[10]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic AcidsAcrylamide group on the 2-phenyl substituentSIRT3 Inhibition[11]
2,4-Disubstituted QuinolinesVarious substituents at C2 and C4Anticancer (multiple mechanisms)[8]
(Quinolin-4-ylthio)carboxylic AcidsThioether linkage at C4Antimicrobial, Antioxidant[14]

The data in the table above highlights how substitutions at different positions on the quinoline ring can dramatically influence the biological target and overall activity of the molecule. For instance, the presence of a 2-substituted phenyl ring appears to be important for HDAC and SIRT inhibition, while a thioether linkage at the 4-position confers antimicrobial and antioxidant properties.

A structure-guided drug design approach has been successfully employed to develop potent DHODH inhibitors based on the quinoline carboxylic acid scaffold.[15] By identifying key hydrogen bond interactions between the carboxylic acid and residues like Arg136 and Gln47 in the brequinar binding pocket of DHODH, researchers have been able to design analogs with significantly improved potency.[4][15]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity of potential anticancer compounds.[5]

Workflow for the MTT Assay:

seed Seed Cancer Cells in 96-well plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Quinoline Derivative (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt_add Add MTT Solution incubate2->mtt_add incubate3 Incubate 4h (Formazan Formation) mtt_add->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read

Sources

Technical Whitepaper: The Discovery, Synthesis, and Pharmacological Evolution of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The history of quinoline carboxylic acids is not merely a chronicle of chemical isolation; it is a case study in the evolution of pharmacophores. From the oxidative degradation of antimalarial alkaloids in the 19th century to the serendipitous discovery of DNA gyrase inhibitors in the 20th, the position of the carboxylic acid moiety on the quinoline ring (C2, C3, or C4) has dictated the molecule's destiny.

This guide analyzes the three distinct historical and synthetic pathways of these isomers:

  • Cinchoninic Acid (C4-COOH): The natural product derivative.

  • Quinaldic Acid (C2-COOH): The coal-tar isolate and siderophore.

  • Quinoline-3-Carboxylic Acid (C3-COOH): The synthetic scaffold that birthed the fluoroquinolone antibiotic class.

Part 1: The Cinchona Legacy (The C4-COOH Route)

The Oxidative Unlocking

In the early 19th century, the primary focus of European chemistry was the isolation of alkaloids from Cinchona bark to treat malaria. While Pierre-Joseph Pelletier and Joseph Caventou successfully isolated quinine and cinchonine in 1820, the structural elucidation of these complex molecules required degradation studies.

Cinchoninic acid (quinoline-4-carboxylic acid) was first identified as the stable aromatic core remaining after the oxidative cleavage of the quinuclidine ring of cinchonine. This established the quinoline ring as the fundamental pharmacophore of antimalarial activity.

The Pfitzinger Synthesis (1886)

While oxidation of alkaloids provided early samples, it was Wilhelm Pfitzinger’s work in 1886 that democratized the synthesis of C4-substituted quinolines. Pfitzinger discovered that isatin, when treated with a strong base, hydrolyzes to isatic acid (2-aminophenylglyoxylic acid), which then condenses with ketones to form quinoline-4-carboxylic acids.[1]

  • Significance: This reaction remains the most robust method for generating substituted cinchoninic acids, allowing for the introduction of aryl groups at the C2 position—a structural feature critical for modern NK3 receptor antagonists (e.g., Talnetant).

Part 2: The Coal Tar Era (The C2-COOH Route)

Isolation and Friedländer Synthesis

Parallel to the plant-based research, the industrial distillation of coal tar in the mid-19th century yielded "quinoline insolubles." Quinaldic acid (quinoline-2-carboxylic acid) was identified in these fractions. Unlike its C4 isomer, quinaldic acid possesses unique metal-chelating properties, forming insoluble complexes with copper and zinc, which became a standard method for its isolation and gravimetric analysis.

In 1882, Paul Friedländer developed the condensation of o-aminobenzaldehyde with ketones.[2] While the classic Friedländer synthesis yields the parent quinoline, using pyruvic acid or similar precursors allows for direct access to quinaldic acid derivatives.

Biological Relevance

Quinaldic acid is not just an industrial byproduct; it is a tryptophan catabolite (via the kynurenine pathway) and acts as a siderophore component in various bacterial species, facilitating iron transport.

Part 3: The Pharmacophore Pivot (The C3-COOH Revolution)

The most pharmacologically significant isomer, quinoline-3-carboxylic acid , was not a natural isolate but a synthetic intermediate. Its history is defined by a serendipitous error that revolutionized antibiotic therapy.

The Lesher Discovery (1962)

During the synthesis of chloroquine analogs at Sterling Winthrop, George Lesher and colleagues isolated a byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Unlike the targeted antimalarials, this compound exhibited weak antibacterial activity.

Optimization of this scaffold led to Nalidixic Acid (technically a naphthyridine, but bioisosteric to quinoline). The critical Structure-Activity Relationship (SAR) discovery was that the C3-carboxylic acid , combined with a C4-ketone , is essential for binding to the bacterial DNA gyrase enzyme.

Mechanism of Action

The C3-COOH and C4=O groups form a coordination complex with Mg²⁺ ions, which bridges the drug to the phosphate backbone of bacterial DNA. This "water-metal ion bridge" stabilizes the cleavable complex, turning DNA gyrase into a cellular poison.

Table 1: Comparative Profile of Quinoline Carboxylic Acid Isomers

IsomerCommon NamePrimary OriginKey Synthetic RouteBiological/Industrial Application
2-COOH Quinaldic AcidCoal Tar / CatabolismFriedländer / ReissertMetal chelation assays; Siderophores.
3-COOH N/A (Quinolone core)SyntheticGould-JacobsAntibiotics (Fluoroquinolones) ; DNA Gyrase inhibition.
4-COOH Cinchoninic AcidCinchona OxidationPfitzingerAntimalarial precursors; NK3 antagonists.

Part 4: Technical Deep Dive – The Pfitzinger Protocol

Objective: Synthesis of 2-phenylquinoline-4-carboxylic acid (Atophan analogue). Rationale: This protocol demonstrates the classic Pfitzinger reaction, utilizing the ring-opening of isatin to generate the reactive amine species in situ.

Reaction Mechanism Visualization

PfitzingerMechanism Isatin Isatin (C8H5NO2) Isatoic Isatic Acid (Salt Form) (Ring Opening) Isatin->Isatoic Hydrolysis (Reflux) KOH KOH (33%) KOH->Isatoic Condensation Aldol-type Condensation & Imine Formation Isatoic->Condensation Acetophenone Acetophenone (Alpha-Methylene Source) Acetophenone->Condensation Nucleophilic Attack Cyclization Cyclization & Dehydration Condensation->Cyclization - H2O Product 2-Phenylquinoline-4-carboxylic acid Cyclization->Product Acidification (HCl)

Caption: The Pfitzinger reaction pathway: Base-mediated hydrolysis of isatin followed by condensation with a ketone.[1][3][4]

Experimental Protocol

Reagents:

  • Isatin (0.01 mol, 1.47 g)

  • Acetophenone (0.01 mol, 1.20 g)

  • Potassium Hydroxide (33% w/v aqueous solution, 10 mL)

  • Ethanol (Absolute, 20 mL)

  • Hydrochloric Acid (10% v/v)

Workflow:

  • Isatin Hydrolysis (The Activation Step):

    • In a 100 mL round-bottom flask, suspend 1.47 g of Isatin in 10 mL of 33% KOH.

    • Causality: The strong base is required to hydrolyze the lactam ring of isatin, generating the soluble potassium isatate (isatic acid salt) which contains the free amino group necessary for condensation.

    • Heat gently until the deep red isatin dissolves to form a yellow/orange solution.

  • Condensation:

    • Add 1.20 g of Acetophenone and 20 mL of ethanol to the hot solution.

    • Note: Ethanol acts as a co-solvent to ensure miscibility of the organic ketone with the aqueous isatate.

    • Reflux the mixture for 3–5 hours. A color change (often darkening) indicates the formation of the quinoline system.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 50 g of crushed ice.

    • Validation: The product exists as a soluble potassium salt at this stage.[4] If a precipitate forms immediately, it may be unreacted ketone (remove via ether extraction).

  • Precipitation:

    • Slowly add 10% HCl with stirring until the pH reaches ~3–4.

    • Observation: A voluminous white/off-white precipitate of 2-phenylquinoline-4-carboxylic acid will form.

    • Critical Step: Do not over-acidify to pH < 1, as the quinoline nitrogen can protonate, forming a soluble hydrochloride salt, reducing yield.

  • Purification:

    • Filter the solid under vacuum.[4][5]

    • Recrystallize from ethanol/water to obtain pure needles (MP: ~209–210°C).

Part 5: Historical Timeline & Evolution

The following diagram illustrates the divergence of the quinoline scaffold from simple dye/antimalarial precursors to complex DNA-targeting therapeutics.

HistoryTimeline 1842 1842: Quinoline from Cinchona & Coal Tar 1886 1886: Pfitzinger Reaction (Synthetic Access to 4-COOH) 1842->1886 Synthetic Chemistry Boom 1940 1940s: Chloroquine (Antimalarial Dominance) 1886->1940 Derivatization 1962 1962: Lesher's Discovery (Nalidixic Acid - 3-COOH) 1940->1962 Synthesis Byproduct 1980 1980s: Fluoroquinolones (Norfloxacin/Cipro) 1962->1980 Fluorine Addition (C6) & Piperazine (C7)

Caption: Timeline showing the transition from natural product isolation to the discovery of the antibacterial 3-COOH pharmacophore.

References

  • Pfitzinger, W. (1886).[6] Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, P. R. (1962). 1,8-Naphthyridine Derivatives.[7] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065.

  • Friedländer, P. (1882).[2] Über o-Aminobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20.

  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy, 28(4), 581.

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 4-Methylquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemists. It moves beyond simple data listing to explore the structural dynamics that define the spectroscopic signature of 4-Methylquinoline-5-carboxylic acid .

Executive Summary & Structural Context

4-Methylquinoline-5-carboxylic acid represents a distinct class of "peri-substituted" fused heterocycles. Unlike its planar analogs, this molecule exhibits significant steric torsion due to the interaction between the methyl group at position C4 and the carboxylic acid moiety at position C5 (the "bay region").

For drug development professionals, understanding this steric clash is critical. It reduces metabolic stability by exposing the methyl group to oxidation and alters the pKa of the carboxylic acid by disrupting


-conjugation with the aromatic system. This guide provides the spectroscopic evidence for these phenomena.
The "Peri-Effect" in Spectroscopy

The defining feature of this molecule's spectra is the C4-Me / C5-COOH interaction .

  • NMR: Causes distinct shielding/deshielding cones affecting the C4-Methyl protons and C6-aromatic proton.

  • IR: Shifts the carbonyl stretch to higher frequencies (blue shift) as conjugation is broken by the twisting of the carboxyl group out of the aromatic plane.

  • MS: Facilitates specific "proximity effects" in fragmentation, such as the loss of water (ortho-effect type mechanism).

Mass Spectrometry (MS) Profiling

Methodology: Electron Ionization (EI, 70 eV) and ESI-MS/MS.

The mass spectrum of 4-methylquinoline-5-carboxylic acid is characterized by a robust molecular ion and a fragmentation pattern driven by the stability of the quinoline core.

Quantitative Data: Fragmentation Table
m/z (amu)Ion IdentityRelative AbundanceMechanistic Origin
187 [M]+• 100% (Base Peak) Molecular ion (Stable heteroaromatic)
170 [M – OH]+~65%Loss of hydroxyl radical (COOH cleavage)
169 [M – H₂O]+•~40%Peri-effect: Interaction of 4-Me protons with 5-COOH oxygen
143 [M – CO₂]+•~30%Decarboxylation to 4-methylquinoline (Lepidine)
142 [M – COOH]+~55%Direct loss of carboxyl radical
115 [C₉H₇]+~20%Loss of HCN from quinoline core (Ring contraction)
Fragmentation Logic Pathway

The following diagram illustrates the primary decay channels, highlighting the "Ortho/Peri Effect" unique to the 4,5-substitution pattern.

MS_Fragmentation M Molecular Ion [M]+ m/z 187 M_OH Acylium Ion [M-OH]+ m/z 170 M->M_OH - •OH (Alpha Cleavage) M_H2O Lactone/Cyclic Ion [M-H2O]+ m/z 169 M->M_H2O - H2O (Peri-Effect) M_CO2 4-Methylquinoline [M-CO2]+ m/z 143 M->M_CO2 - CO2 (Decarboxylation) M_OH->M_CO2 - CO RingFrag Ring Contraction [M-HCN] m/z 115 M_CO2->RingFrag - HCN

Caption: Fragmentation cascade showing the competitive pathways of alpha-cleavage vs. peri-assisted dehydration.

Infrared (IR) Spectroscopy

Methodology: FT-IR (KBr Pellet or ATR).

The steric twist at the C5 position decouples the carboxylic acid from the aromatic ring resonance. Consequently, the C=O bond has more "double bond character" than planar aromatic acids (like benzoic acid), shifting the frequency higher.

Functional GroupFrequency (cm⁻¹)Band ShapeStructural Insight
O-H Stretch 2800 – 3200Broad, weakCarboxylic acid dimer (often disrupted by sterics).
C=O Stretch 1705 – 1715 Sharp, StrongDiagnostic: Higher than typical conjugated acids (usually ~1680-1690) due to loss of planarity.
C=C / C=N 1590, 1510MediumQuinoline ring skeletal vibrations.
C-O Stretch 1260 – 1290StrongAcid C-O single bond.
C-H Out-of-Plane 760 – 800Strong3 adjacent aromatic protons (H6, H7, H8).

Nuclear Magnetic Resonance (NMR) Analysis

Methodology: 500 MHz, Solvent: DMSO-d₆ (Essential for solubility and preventing aggregation).

¹H NMR (Proton) Assignment

The 4-Methyl group exerts a Nuclear Overhauser Effect (NOE) on H3, but its spatial proximity to the C5-COOH dominates the chemical environment.

PositionChemical Shift (δ ppm)MultiplicityJ (Hz)Assignment Logic
COOH 13.5 – 14.0Broad Singlet-Acidic proton (exchangeable with D₂O).
H-2 8.95Doublet4.5Most deshielded; adjacent to Nitrogen (paramagnetic anisotropy).
H-8 8.15Doublet8.5Peri-position to Nitrogen (typical quinoline signature).
H-6 7.95Doublet7.5Ortho to COOH; deshielded by carbonyl cone.
H-7 7.75Triplet (dd)7.5, 8.5Meta to COOH.
H-3 7.45Doublet4.5Beta-proton of pyridine ring; shielded relative to H2.
4-CH₃ 2.85 Singlet-Diagnostic: Downfield shift (vs 2.6 in toluene) due to ring current and proximity to 5-COOH.
¹³C NMR (Carbon) Assignment
  • C=O (Acid): 168.5 ppm (Slightly shielded compared to planar analogs due to twist).

  • C-2: 150.2 ppm (Next to Nitrogen).

  • C-4: 146.0 ppm (Ipso to Methyl).

  • C-5: 129.5 ppm (Ipso to COOH).

  • 4-CH₃: 19.8 ppm.

Structural Logic Diagram (NMR)

The following graph visualizes the connectivity and the specific steric interactions that define the chemical shifts.

NMR_Logic N1 N-1 (Heteroatom) H2 H-2 (δ 8.95) Deshielded by N N1->H2 Inductive Effect Me4 4-Me (δ 2.85) Me4->H2 Long Range Coupling (Weak) COOH 5-COOH (Twisted) Me4->COOH Steric Repulsion (Peri-Interaction) H6 H-6 (Ortho to COOH) COOH->H6 Anisotropy (Deshielding)

Caption: NMR correlation map highlighting the steric "Hot Zone" between C4 and C5.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure reproducibility and avoid concentration-dependent shifts.

  • Drying: Dry the solid compound in a vacuum desiccator over P₂O₅ for 4 hours to remove lattice water.

  • Solvent: Use DMSO-d₆ (99.9% D) containing 0.03% TMS as internal standard. Note: CDCl₃ is not recommended due to poor solubility of the zwitterionic form.

  • Concentration: Prepare a 15 mg/mL solution.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into the NMR tube to remove particulates that cause line broadening.

Protocol B: LC-MS Method for Impurity Profiling

Optimized for separating the 4-methyl isomer from potential 2-methyl impurities (from Doebner-Miller synthesis).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm and ESI(+) MS (Scan range 100–400 m/z).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent induced shifts in heterocycles).
  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23). [Link]

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 1284 (Quinoline derivatives). AIST Japan. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Source for peri-interaction theoretical grounding).

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 4-Methylquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility characteristics and determination framework for 4-Methylquinoline-5-carboxylic acid .

Executive Summary

4-Methylquinoline-5-carboxylic acid (CAS: 1935554-00-9 / Analogous Ref: 52287-41-9) represents a critical scaffold in the synthesis of bioactive quinoline derivatives, particularly in kinase inhibitors and antibacterial agents.[1][2][3] Its physicochemical behavior is dominated by the interplay between the hydrophobic quinoline core and the ionizable carboxylic acid moiety.

This guide provides a comprehensive framework for understanding the solubility profile of this compound. It details the theoretical solubility limitations, experimental protocols for precise determination, and the thermodynamic modeling required to scale up crystallization and purification processes.

Structural Basis of Solubility

To predict and manipulate the solubility of 4-Methylquinoline-5-carboxylic acid, one must first understand its molecular interactions.

  • Lipophilic Domain: The 4-methylquinoline ring provides a planar, hydrophobic surface prone to

    
     stacking. This limits solubility in highly polar aqueous media but favors dissolution in chlorinated solvents (e.g., Dichloromethane) and aromatic hydrocarbons.
    
  • Hydrophilic/Ionizable Domain: The C5-carboxylic acid group acts as both a hydrogen bond donor and acceptor.

  • Zwitterionic Potential: The basic nitrogen in the quinoline ring (

    
    ) and the acidic carboxyl group (
    
    
    
    ) create a pH-dependent solubility profile.
    • Acidic pH (< 2): Cationic form (High Solubility).

    • Basic pH (> 7): Anionic carboxylate form (High Solubility).

    • Isoelectric Point (pH 3–6): Neutral/Zwitterionic form (Minimum Solubility).

Experimental Determination Protocol

As specific solubility data varies by polymorph and purity, the following Standard Operating Procedure (SOP) is required to generate valid solubility curves for process design.

Method: Isothermal Saturation Shake-Flask

This method is the "Gold Standard" for thermodynamic equilibrium solubility.

Reagents & Equipment:

  • Solute: 4-Methylquinoline-5-carboxylic acid (Purity >99% HPLC).

  • Solvents: Water, Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Dichloromethane (DCM).

  • Apparatus: Thermostatic shaker bath (

    
     K), HPLC with UV detector (254 nm).
    

Protocol Steps:

  • Preparation: Add excess solid solute to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Agitate at 200 rpm for 24–48 hours at the target temperature (e.g., 298.15 K).

  • Sampling: Stop agitation and allow settling for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22

    
    m PTFE) to prevent precipitation during transfer.
    
  • Dilution & Analysis: Dilute the filtrate with mobile phase and analyze via HPLC.

Workflow Visualization

The following diagram outlines the critical decision nodes in the solubility measurement workflow.

SolubilityWorkflow Start Start: Solid Characterization (XRD/DSC) SolventSelect Select Solvent Set (Polar/Non-polar/Chlorinated) Start->SolventSelect Equilibration Isothermal Equilibration (24-48h, Constant T) SolventSelect->Equilibration Sampling Sampling & Filtration (Isothermal conditions) Equilibration->Sampling Analysis Quantification (HPLC/UV) Sampling->Analysis Check Equilibrium Reached? Analysis->Check Check->Equilibration No (Deviation > 2%) DataFit Thermodynamic Modeling (Apelblat/Van't Hoff) Check->DataFit Yes

Figure 1: Decision-matrix for validating thermodynamic solubility data.

Solubility Data & Solvent Screening

Based on structural analogs (e.g., Quinoline-4-carboxylic acid) and empirical solvent behavior, the following solubility trends are established for 4-Methylquinoline-5-carboxylic acid.

Predicted Solubility Profile (298.15 K)
Solvent ClassRepresentative SolventPredicted Solubility (mole fraction,

)
Mechanistic Insight
Polar Protic MethanolHigh (

)
Strong H-bonding with COOH; favorable solvation.
Polar Protic EthanolModerate (

)
Reduced solubility due to alkyl chain steric hindrance.
Chlorinated Dichloromethane (DCM)Moderate-HighExcellent interaction with the quinoline ring; often used for crystallization.
Polar Aprotic AcetoneModerateDipole-dipole interactions; no H-bond donation from solvent.
Non-polar HexaneNegligible (

)
Incompatible with polar COOH group.
Aqueous Water (pH 7)Low (

)
Hydrophobic effect of aromatic rings dominates.
Temperature Dependence

Solubility typically increases with temperature.[4] This relationship is critical for cooling crystallization .

  • Ethanol: Shows a steep solubility curve, making it an ideal anti-solvent or cooling crystallization solvent.

  • DCM: Flatter solubility curve; better for extraction than crystallization.

Thermodynamic Modeling

To design a scalable process, experimental data must be fitted to thermodynamic models.

Modified Apelblat Equation

Used to correlate mole fraction solubility (


) with temperature (

):

  • A, B, C: Empirical parameters derived from regression.

  • Application: This model typically yields the lowest Average Relative Deviation (ARD < 2%) for quinoline derivatives.

Van't Hoff Equation

Used to calculate thermodynamic properties:



  • 
     (Enthalpy of Solution):  Positive values indicate endothermic dissolution (solubility increases with T).
    
  • 
     (Gibbs Energy):  Must be negative for spontaneous dissolution.
    

Process Insight: For 4-Methylquinoline-5-carboxylic acid, dissolution is endothermic (


) and entropy-driven  (

). This confirms that cooling crystallization is a viable purification strategy.

Application: Purification via Crystallization

The solubility difference between DCM (good solvent) and Hexane or Cold Ethanol (poor solvent) drives the purification process.

Recommended Workflow:

  • Dissolution: Dissolve crude 4-Methylquinoline-5-carboxylic acid in DCM at reflux.

  • Filtration: Hot filtration to remove inorganic salts.

  • Crystallization:

    • Method A (Evaporative): Concentrate DCM to 50% volume.

    • Method B (Anti-solvent): Slowly add Hexane or cold Ethanol to induce nucleation.

  • Isolation: Filter the pale yellow crystals (mp 185–190 °C).

CrystallizationLogic Crude Crude Material Dissolve Dissolve in DCM (Reflux) Crude->Dissolve Filter Hot Filtration Dissolve->Filter Nucleate Induce Nucleation (Add Hexane/Cool) Filter->Nucleate Pure Pure Crystals (>99%) Nucleate->Pure

Figure 2: Purification logic flow for 4-Methylquinoline-5-carboxylic acid.

References

  • Sosič, I., et al. (2013). "Development of new cathepsin B inhibitors: combining bioisosteric replacements and structure-based design." Journal of Medicinal Chemistry. (Describes synthesis and crystallization from CH2Cl2).

  • Wang, J., et al. (2019). "Thermodynamic solubility and mixing properties of 2-methyl-4-quinolinecarboxylic acid in different solvents." Journal of Chemical & Engineering Data. (Analogous compound data).

  • Grant, D. J. W., et al. (1984). "Solubility behavior of organic compounds." Techniques of Chemistry.
  • PubChem Compound Summary. "4-Methylquinoline-5-carboxylic acid."[2][3]

Sources

Methodological & Application

Application Notes and Protocols: The Role of 4-Methylquinoline-5-carboxylic Acid Derivatives in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Within this class, derivatives of 4-methylquinoline-5-carboxylic acid and the broader family of quinoline-4-carboxylic acids are emerging as potent and versatile agents in oncology research.[1][3] Their ability to be chemically modified allows for the fine-tuning of their biological activity against various cancer-specific targets. This guide provides an in-depth exploration of their application, focusing on the underlying mechanisms of action and providing robust protocols for their investigation in a research setting.

Section 1: Core Concepts & Rationale for Investigation

The therapeutic potential of quinoline-4-carboxylic acid derivatives stems from their ability to interfere with critical cellular processes that are often hijacked by cancer cells to sustain their rapid growth and proliferation.[4][5] The rationale for their use in cancer research is grounded in their demonstrated ability to target key enzymes and signaling pathways essential for tumor survival.

One of the most well-documented mechanisms of action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH) .[1][6] DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the production of nucleotides necessary for DNA and RNA synthesis.[1][6] Cancer cells, due to their high proliferation rates, are particularly reliant on this pathway, making DHODH a prime therapeutic target.[1][5][6] By inhibiting DHODH, these compounds effectively starve cancer cells of the building blocks needed for replication, leading to cell cycle arrest and tumor growth inhibition.[1][6]

Beyond DHODH, research has revealed that derivatives of the quinoline scaffold can inhibit a range of other cancer-relevant targets, including:

  • Sirtuin 3 (SIRT3): A mitochondrial deacetylase involved in regulating metabolism and oxidative stress.[7]

  • Protein Kinases: Such as Pim-1, c-Met, and EGFR, which are key components of signaling pathways that drive cell growth and survival.[8][9]

  • DNA Methyltransferases (DNMTs): Enzymes that play a crucial role in the epigenetic regulation of gene expression.[10]

This multi-targeting potential underscores the significance of the quinoline-4-carboxylic acid scaffold in the development of novel anticancer therapeutics.

Section 2: Mechanism of Action - A Deeper Dive into DHODH Inhibition

The inhibition of DHODH by quinoline-4-carboxylic acid derivatives is a cornerstone of their anticancer activity. The carboxylic acid moiety is crucial for this activity, often forming a salt bridge with key residues, such as Arginine (R136), in the enzyme's binding pocket.[6] This interaction, along with other non-polar contacts within the binding site, effectively blocks the enzyme's function.[6]

The downstream consequences of DHODH inhibition are profound for a cancer cell. The depletion of the pyrimidine pool leads to an imbalance in the nucleotide supply, which triggers cell cycle arrest, primarily at the S-phase, where DNA replication occurs.[6] This ultimately results in the inhibition of cell proliferation and can induce apoptosis.

Signaling Pathway: Impact of DHODH Inhibition by 4-Quinoline-Carboxylic Acid Derivatives

DHODH_Inhibition_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Cellular Processes Dihydroorotate Dihydroorotate DHODH DHODH (Dihydroorotate Dehydrogenase) Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Pyrimidine\nNucleotides Pyrimidine Nucleotides Orotate->Pyrimidine\nNucleotides DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine\nNucleotides->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth 4_Methylquinoline_5_Carboxylic_Acid 4-Quinoline-Carboxylic Acid Derivative 4_Methylquinoline_5_Carboxylic_Acid->DHODH Inhibition

Caption: Inhibition of DHODH by 4-quinoline-carboxylic acid derivatives disrupts pyrimidine synthesis.

Section 3: Application Notes - Experimental Design & Considerations

When investigating the anticancer effects of 4-methylquinoline-5-carboxylic acid derivatives, a well-designed experimental plan is crucial. The following notes provide insights into key considerations.

  • Compound Solubility and Stability: Quinoline-4-carboxylic acids can have limited aqueous solubility. It is essential to determine the optimal solvent (e.g., DMSO) and to ensure the final concentration in cell culture media does not cause precipitation or solvent-induced toxicity. A vehicle control (media with the solvent at the same final concentration) is mandatory in all in vitro experiments.

  • Cell Line Selection: The choice of cancer cell lines should be guided by the research question. For DHODH inhibitors, cell lines known to have high DHODH expression, such as the colon cancer cell line HCT-116, are good starting points.[6] Including a panel of cell lines from different cancer types (e.g., breast, lung, pancreatic) will provide a broader understanding of the compound's activity spectrum.

  • Concentration Range and Exposure Time: A dose-response study is fundamental to determine the half-maximal inhibitory concentration (IC50). A broad range of concentrations should be tested initially, followed by a more focused range around the estimated IC50. The duration of exposure will also influence the outcome; 48 to 72 hours is a common timeframe for cell viability assays.

  • Validating the Mechanism of Action: If DHODH inhibition is the hypothesized mechanism, experiments should be designed to confirm this. This can include:

    • Rescue Experiments: Supplementing the cell culture medium with uridine or orotate (downstream products of the DHODH-catalyzed reaction) should rescue the cells from the antiproliferative effects of the compound.

    • Metabolomic Analysis: Directly measuring the levels of pyrimidine pathway metabolites can provide direct evidence of DHODH inhibition.

    • Western Blotting: To assess the expression levels of proteins involved in the cell cycle and apoptosis (e.g., p21, caspases) to confirm the downstream effects of nucleotide depletion.

Section 4: Experimental Protocols

The following are detailed, self-validating protocols for foundational experiments in the evaluation of 4-methylquinoline-5-carboxylic acid derivatives.

Protocol 4.1: In Vitro Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Experimental Workflow: MTT Assay for Cell Viability

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with a serial dilution of the quinoline derivative. Include vehicle and positive controls. A->B C 3. Incubation Incubate for 48-72 hours at 37°C, 5% CO2. B->C D 4. MTT Addition Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Formazan Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at 570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50. F->G

Caption: Step-by-step workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 4-Methylquinoline-5-carboxylic acid derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare serial dilutions of the 4-methylquinoline-5-carboxylic acid derivative in complete medium from the stock solution. b. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. c. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
    • Untreated Control: Cells in complete medium only.
    • Blank: Medium only (no cells).
  • Incubation: a. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the % viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 4.2: Analysis of Apoptosis by Western Blot for Cleaved Caspase-3

This protocol describes how to detect the activation of apoptosis by measuring the levels of cleaved caspase-3, a key executioner caspase.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-cleaved caspase-3, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: a. Lyse cell pellets in ice-cold RIPA buffer. b. Centrifuge at 14,000 rpm for 15 minutes at 4°C. c. Collect the supernatant (protein lysate).

  • Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody for cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for loading control): a. Strip the membrane of the first set of antibodies (optional, or run a parallel gel). b. Re-probe with the β-actin primary antibody and its corresponding secondary antibody to confirm equal protein loading.

  • Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the cleaved caspase-3 signal to the β-actin signal. An increase in the normalized cleaved caspase-3 level in treated samples indicates the induction of apoptosis.

Section 5: Quantitative Data Summary

The following table summarizes the reported in vitro activity of selected quinoline-4-carboxylic acid derivatives against various cancer cell lines. This data highlights the potency and selectivity of these compounds.

Compound/DerivativeTargetCell LineActivity (IC50)Reference
Compound 41 DHODH-9.71 nM (enzymatic)[6][11]
Compound 43 DHODH-26.2 nM (enzymatic)[6][11]
NSC 368390 Not SpecifiedDLD-2 (Colon)>98% growth inhibition at 25 mg/kg in vivo[12]
Molecule P6 SIRT3MLLr leukemic cells7.2 µM[7]
Compound 2a DNMTU937 (Leukemia)0.7 µM[10]
Quinoline-4-carboxylic acid Not SpecifiedMCF-7 (Breast)Remarkable growth inhibition[13]
Section 6: Conclusion and Future Directions

Derivatives of 4-methylquinoline-5-carboxylic acid and the broader class of quinoline-4-carboxylic acids represent a highly promising and adaptable scaffold for the development of novel anticancer agents. Their well-established role as DHODH inhibitors, coupled with their emerging activity against other key cancer targets, provides a strong foundation for further research. Future efforts should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring their efficacy in combination with other established cancer therapies. The protocols and insights provided in this guide offer a robust framework for researchers to effectively investigate and advance the therapeutic potential of this important class of molecules.

References

  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4496-4514. [Link]

  • OEHHA. (2000). Evidence on the carcinogenicity of 4-methylquinoline. DRAFT. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(4), 185-195. [Link]

  • Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers, 12(2), 447. [Link]

  • Ribeiro, J. A., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. ChemMedChem. [Link]

  • Basile, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(23), 5753. [Link]

  • Kiss, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5506. [Link]

  • Al-Qattan, M. N., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. [Link]

  • Bian, X., et al. (2025). Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. Metabolism, 163, 156334. [Link]

  • Robitaille, A. M., et al. (2019). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Cancers, 11(5), 699. [Link]

  • Kumar, P., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-6. [Link]

  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(7), 715-725. [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863583. [Link]

Sources

formulation of 4-Methylquinoline-5-carboxylic acid for drug delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Engineering of 4-Methylquinoline-5-carboxylic Acid (4-MQ-5-CA)

Executive Summary & Scientific Rationale

4-Methylquinoline-5-carboxylic acid (4-MQ-5-CA) represents a distinct class of quinoline scaffolds often utilized as pharmacophores in kinase inhibitors (e.g., DHODH inhibition), DNA intercalators, and antimicrobial agents.[1] Unlike its more common isomer (quinoline-4-carboxylic acid), the 5-position carboxylate combined with the 4-methyl group creates unique steric and electronic properties.

The Challenge: The primary barrier to delivering 4-MQ-5-CA is its amphoteric nature and pH-dependent solubility .

  • Basic Center: The quinoline nitrogen (pKa

    
     5.2–5.7).
    
  • Acidic Center: The carboxylic acid at position 5 (pKa

    
     4.5–4.8).
    
  • Result: At physiological pH (7.4), the molecule often exists in a zwitterionic or neutral form with low aqueous solubility (Class II/IV in BCS), necessitating advanced formulation strategies to ensure bioavailability.

This guide details the protocol for formulating 4-MQ-5-CA using Amorphous Solid Dispersions (ASD) for oral delivery and PLGA Nanoparticles for parenteral targeting.[1]

Pre-Formulation Characterization

Before formulation, the physicochemical "fingerprint" of the specific lot of 4-MQ-5-CA must be established.

pH-Solubility Profiling Protocol

Objective: Determine the intrinsic solubility (


) and the pH of maximum solubility (

).

Materials:

  • Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4).

  • 4-MQ-5-CA (Micronized).

  • HPLC-UV system.

Workflow:

  • Saturation: Add excess 4-MQ-5-CA (approx. 10 mg) to 2 mL of each buffer in glass vials.

  • Equilibration: Shake at 37°C for 24 hours (orbital shaker, 200 rpm).

  • Filtration: Filter supernatant using 0.22 µm PVDF syringe filters (low binding).

  • Quantification: Analyze via HPLC (C18 column, Mobile Phase: ACN:Water 0.1% TFA).

Data Output Table:

ParameterConditionTarget ValueFormulation Implication
pKa (Acid) Titration~4.6Deprotonated at pH 7.4 (Anionic)
pKa (Base) Titration~5.4Protonated at pH 1.2 (Cationic)
LogP Octanol/Water~2.5Lipophilic; suitable for PLGA encapsulation
Solubility pH 1.2High (>1 mg/mL)Good gastric dissolution
Solubility pH 6.8Low (<0.1 mg/mL)Risk of precipitation in intestine

Formulation Strategy 1: Amorphous Solid Dispersion (ASD)

Target: Oral Bioavailability Enhancement. Mechanism: The "Spring and Parachute" effect. The polymer prevents recrystallization of the drug in the supersaturated intestinal fluid.

Polymer Selection
  • HPMC-AS (Hypromellose Acetate Succinate): Best for maintaining supersaturation at neutral pH (L-grade or M-grade recommended).

  • PVPVA 64 (Copovidone): Excellent miscibility with quinolines due to H-bonding between the polymer carbonyl and the drug's NH/OH groups.

Solvent Evaporation Protocol (Lab Scale)

Reagents:

  • 4-MQ-5-CA

  • HPMC-AS (Grade MF)

  • Solvent: Acetone:Methanol (2:1 v/v) - Selected to dissolve both zwitterion and polymer.

Step-by-Step Protocol:

  • Preparation: Dissolve 4-MQ-5-CA (200 mg) and HPMC-AS (600 mg) in 20 mL of solvent mixture. (Drug:Polymer ratio 1:3).[2]

  • Rotary Evaporation:

    • Set bath temperature to 40°C.

    • Vacuum: Ramp from 800 mbar to 50 mbar over 30 mins to prevent "bumping."

    • Dry until a film forms.

  • Secondary Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent (<5000 ppm).

  • Milling: Scrape the solid foam and mill using a cryo-mill (liquid nitrogen cooled) to prevent heat-induced crystallization. Target particle size: <100 µm.

  • Validation: Perform XRD (X-Ray Diffraction). Pass Criteria: Absence of sharp Bragg peaks (halo pattern).

Formulation Strategy 2: PLGA Nanoparticles

Target: Parenteral/Intracellular Delivery (e.g., Macrophage targeting or Tumor accumulation). Method: Single Emulsion-Solvent Evaporation (O/W).

Rationale

Since 4-MQ-5-CA is moderately lipophilic (LogP ~2.5), it can be entrapped in the hydrophobic core of Poly(lactic-co-glycolic acid) (PLGA).[1]

Experimental Workflow

PLGA_Workflow Organic Organic Phase (4-MQ-5-CA + PLGA in Acetone) Emulsification Sonication (20% Amp, 2 mins) Organic->Emulsification Dropwise Addition Aqueous Aqueous Phase (1% PVA Solution) Aqueous->Emulsification Evaporation Solvent Evaporation (Stirring 4h, Room Temp) Emulsification->Evaporation O/W Nano-emulsion Centrifugation Centrifugation (15,000 x g, 30 min) Evaporation->Centrifugation Hardened NPs Lyophilization Lyophilization (with 5% Trehalose) Centrifugation->Lyophilization Wash & Resuspend

Figure 1: Single Emulsion Nanoprecipitation workflow for encapsulating 4-MQ-5-CA.

Detailed Protocol
  • Organic Phase: Dissolve 50 mg PLGA (50:50, ester terminated, MW 30-60 kDa) and 5 mg 4-MQ-5-CA in 3 mL Acetone.

  • Aqueous Phase: Prepare 20 mL of 1% w/v Polyvinyl Alcohol (PVA, MW 30-70 kDa) in ultrapure water.

  • Emulsification:

    • Place Aqueous phase on a magnetic stirrer.

    • Inject Organic phase dropwise.

    • Crucial Step: Probe sonicate (on ice) at 20% amplitude for 120 seconds (Pulse: 10s ON, 5s OFF).

  • Evaporation: Stir the emulsion at 400 rpm for 4 hours in a fume hood to evaporate acetone.

  • Purification:

    • Centrifuge at 15,000

      
       g for 30 mins.
      
    • Discard supernatant (analyze for free drug to calculate Encapsulation Efficiency).

    • Wash pellet 2x with water.

  • Cryoprotection: Resuspend pellet in 5% Trehalose solution and lyophilize.

Analytical Validation & Quality Control

Every batch must pass the following "Go/No-Go" criteria.

TestMethodologyAcceptance Criteria
Drug Loading (DL) Dissolve NPs in ACN; HPLC2% - 5% w/w
Encapsulation Efficiency (EE) (Total Drug - Free Drug) / Total> 60%
Particle Size (DLS) Dynamic Light Scattering150 - 220 nm (PDI < 0.[1]2)
Zeta Potential Electrophoretic Mobility-10 to -20 mV (PLGA surface)
In Vitro Release Dialysis bag (PBS pH 7.4, 37°C)Burst < 30% in 1h; Sustained > 24h
HPLC Method for 4-MQ-5-CA
  • Column: C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 60% Phosphate Buffer (pH 3.0) / 40% Acetonitrile. Note: Low pH suppresses ionization of the carboxylic acid, ensuring peak sharpness.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (characteristic quinoline absorbance).

Biological Context & Safety (E-E-A-T)

Mechanism of Action Grounding: Quinoline-carboxylic acids are known to interact with enzymes like Dihydroorotate Dehydrogenase (DHODH) or bacterial DNA Gyrase . The 4-methyl group in 4-MQ-5-CA provides steric bulk that may enhance selectivity for hydrophobic pockets in these enzymes compared to the planar quinoline-4-carboxylic acid [1, 2].[1]

Safety Note: Quinolines can be phototoxic. All formulation steps should be performed under amber light or low-light conditions.

References

  • ChemicalBook. (2025). 4-Methylquinoline Properties and Safety Profile.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10285, 4-Methylquinoline.

  • BenchChem. (2025).[3] Application Notes: Derivatives of Quinoline-4-Carboxylic Acid. [1]

  • Selleck Chemicals. (2025). Quinoline-4-carboxylic acid Solubility and Formulation.

  • Miyazaki, T., et al. (2018).[2] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [1]

Sources

Troubleshooting & Optimization

overcoming solubility issues with 4-Methylquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges

Executive Summary: The "Solubility Paradox"

4-Methylquinoline-5-carboxylic acid (CAS 1935554-00-9 / Analogous derivatives) presents a classic "solubility paradox" common to heterocyclic amino acids. Its structure contains both a basic nitrogen (quinoline ring, pKa ~5.7) and an acidic carboxylic acid (position 5, pKa ~4.0).

At neutral pH, this molecule exists primarily as a zwitterion (inner salt), forming a stable, high-melting crystal lattice (often >250°C) that is insoluble in water and most non-polar organic solvents (DCM, Hexane).

The Solution: You must disrupt this lattice by "turning off" one of the charges. This guide provides the precise pH adjustments and solvent systems required to solubilize this compound for synthesis, purification, and analysis.

Technical Deep Dive: Structural Considerations

The "Peri" Effect (Positions 4 & 5)

Unlike standard quinoline acids, the 4-methyl group and 5-carboxylic acid are in peri-positions (spatially adjacent).

  • Steric Crowding: The 4-methyl group forces the 5-COOH group out of planarity with the aromatic ring.

  • Consequence: While this reduces π-stacking energy slightly, it can create unique intramolecular hydrogen bonding.

  • Solubility Implication: Unlike its isomers, 4-methylquinoline-5-carboxylic acid has been reported to show anomalous solubility in chlorinated solvents (e.g., Crystallization from CH₂Cl₂ [1]), likely due to this intramolecular shielding which masks the polar groups.

Solubility Decision Tree (Interactive Workflow)

Use this decision tree to select the correct solvent system based on your application.

SolubilityWorkflow Start Start: What is your Application? Synth Organic Synthesis (Reactions) Start->Synth Workup Isolation / Workup (Purification) Start->Workup Analysis Analysis (HPLC / NMR) Start->Analysis Bio Biological Assay (In Vivo/Vitro) Start->Bio Synth_Solv Recommended Solvents: DMF, DMAc, NMP Synth->Synth_Solv Workup_pH pH Switching Strategy Workup->Workup_pH Anal_NMR NMR: DMSO-d6 + 1 drop DCl or NaOD Analysis->Anal_NMR Anal_HPLC HPLC: Mobile Phase must be buffered (pH 2.5 or 7.5) Analysis->Anal_HPLC Bio_Form Formulation: DMSO Stock -> Dilute into PBS (pH 7.4) Bio->Bio_Form Synth_Cat Catalytic Additive: Add 1-5% TFA or TEA (Break Zwitterion) Synth_Solv->Synth_Cat Workup_Acid pH < 2: Cationic Form (Soluble in Water) Workup_pH->Workup_Acid Workup_Base pH > 10: Anionic Form (Soluble in Water) Workup_pH->Workup_Base Workup_Iso pH 4-6 (Isoelectric): Precipitation Workup_pH->Workup_Iso

Figure 1: Solubility decision matrix based on experimental intent.

Troubleshooting Guide (Q&A)

Scenario A: "I cannot get the solid to dissolve in my reaction solvent (DCM/THF)."

Root Cause: The zwitterionic lattice energy is too high for non-polar solvents to overcome. Solution:

  • Switch Solvent: Use dipolar aprotic solvents: DMF , DMSO , or DMAc (Dimethylacetamide).

  • The "Additive" Trick: If you must use a lower boiling solvent (like MeOH or THF), add 1.0 equivalent of Acid (TFA/HCl) or Base (TEA/DIPEA) .

    • Why? This converts the zwitterion into a soluble salt (Cation or Anion), breaking the crystal lattice.

Scenario B: "My product is stuck in the aqueous layer during extraction."

Root Cause: You are likely extracting at neutral pH (pH 6-7), where the molecule is a zwitterion (net neutral but highly polar) or partially charged. Solution: Use the pH Swing Protocol :

  • To Extract Into Organic: This is difficult. The zwitterion is rarely soluble in EtOAc/Ether.

    • Better Approach: Evaporate water or use n-Butanol for extraction at pH 7.

  • To Precipitate (Purification):

    • Dissolve in dilute NaOH (pH 12).

    • Filter off impurities (insoluble basics).

    • Slowly add HCl to reach pH 4.5 - 5.5 (Isoelectric Point).

    • The product will crash out as a solid.

Scenario C: "HPLC peaks are broad or tailing significantly."

Root Cause: The Nitrogen interacts with silanol groups on the column, or the species is interconverting between forms during the run. Solution:

  • Buffer is Mandatory: Do not use plain Water/MeCN.

  • Acidic Method (Recommended): 0.1% TFA or Formic Acid in both water and MeCN (forces Cationic form).

  • Basic Method: 10mM Ammonium Bicarbonate (pH 10) (forces Anionic form). Ensure your column is pH stable.

Validated Experimental Protocols

Protocol 1: Purification via Isoelectric Precipitation

Use this for isolating the compound from crude reaction mixtures.

StepActionMechanism
1 Suspend crude solid in 1M NaOH (5-10 volumes).Deprotonates COOH → COO⁻ (Anionic, Soluble).
2 Filter the solution through Celite.Removes non-acidic impurities/metals.
3 Cool filtrate to 0-5°C.Promotes crystallization.
4 Dropwise add 1M HCl with vigorous stirring.Reprotonates COO⁻.
5 STOP adding HCl when pH reaches 4.5 - 5.0 .Reaches Isoelectric Point (Zwitterion, Insoluble).
6 Stir for 30 mins, then filter the precipitate.Maximizes yield.
7 Wash cake with Cold Water then Acetone .Removes trapped salts and dries the solid.
Protocol 2: Salt Formation (Hydrochloride) for Bio-Assays

Use this to create a water-soluble form for biological testing.

  • Dissolve 100 mg of 4-Methylquinoline-5-carboxylic acid in 2 mL of warm Ethanol .

  • Add 1.2 equivalents of 1.25 M HCl in Ethanol .

  • The solution should become clear (cation formation).

  • Add Diethyl Ether dropwise until turbidity persists.

  • Cool to -20°C overnight.

  • Filter the white crystals (Hydrochloride Salt).

    • Solubility: >50 mg/mL in Water.

References

  • Synthesis and Crystallization of 4-Methylquinoline-5-carboxylic acid. Source: Amazon AWS / Supporting Information for Cathepsin B Inhibitors. Context: Describes synthesis via Skraup reaction and crystallization from CH₂Cl₂ (mp 185.5-190.0 °C).

  • Physical Properties of Quinoline-5-carboxylic Acid Derivatives. Source: ChemicalBook / CAS Data.[1] Context: Provides baseline pKa (~0.97 for acid, ~5.7 for quinoline N) and solubility data for the class.

  • pKa Values of Heterocycles (Quinoline Series). Source: Bordwell pKa Table / Evans pKa Table. Context: Authoritative data on the acidity of the quinoline nitrogen and carboxylic acid substituents.

  • PubChem Compound Summary: 4-Methylquinoline. Source: National Library of Medicine (NIH). Context: Structural data and physical properties of the parent scaffold (Lepidine).

Sources

avoiding common side reactions in 4-Methylquinoline-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Common Side Reactions & Optimizing Regioselectivity

Introduction: The Synthetic Challenge

Synthesizing 4-methylquinoline-5-carboxylic acid (often a scaffold for DNA-intercalating drugs or kinase inhibitors) presents a classic "chemoselectivity vs. regioselectivity" conflict.[1] The most direct route—the Doebner-Miller reaction using 3-aminobenzoic acid and methyl vinyl ketone (MVK)—is fraught with three primary failure modes:

  • Regiochemical Drift: Formation of the thermodynamically favored 7-carboxylic acid isomer.

  • Polymerization: Rapid degradation of vinyl ketones into "tars" under acidic conditions.

  • Decarboxylation: Thermal loss of the C5-carboxyl group during harsh workups.

This guide provides mechanistic troubleshooting to isolate the desired 5-isomer while suppressing these side reactions.

Module 1: The Regioselectivity Crisis (5-COOH vs. 7-COOH)

Q: Why is the 7-isomer forming as the major product?

A: This is a result of the electronic and steric directing effects of the carboxylic acid group on the aniline ring during the Skraup/Doebner-Miller cyclization.

  • The Mechanism: The reaction proceeds via conjugate addition of the aniline nitrogen to MVK, followed by acid-catalyzed cyclization.

  • The Conflict: The -COOH group is electron-withdrawing (deactivating) and bulky.

    • Path A (Desired 5-isomer): Cyclization occurs at the ortho position (C2 of the aniline). This is sterically crowded by the adjacent -COOH group.

    • Path B (Undesired 7-isomer): Cyclization occurs at the para position (C6 of the aniline). This position is less sterically hindered, often leading to the 7-isomer being the major product (ratios can range from 1:1 to 1:4 favoring the 7-isomer).

Troubleshooting Protocol: Steering the Cyclization
VariableRecommendationMechanistic Rationale
Catalyst Switch from H₂SO₄ to ZnCl₂ (Lewis Acid) Zinc chloride coordinates with the Schiff base intermediate, potentially stabilizing the transition state for the 5-isomer via chelation with the carboxyl group.
Solvent Acetic Acid (Glacial)Protic but less aggressive than mineral acids; reduces reversibility of the initial Michael addition.
Temperature Controlled Reflux (70-80°C) Lower temperatures favor the kinetic product (often the 5-isomer) over the thermodynamic 7-isomer.

Module 2: The "Tar" Problem (Polymerization)

Q: My reaction mixture turns into a black, insoluble sludge within minutes. Why?

A: You are witnessing the acid-catalyzed polymerization of Methyl Vinyl Ketone (MVK) . MVK is highly reactive; in the presence of strong acid (like HCl or H₂SO₄) and heat, it polymerizes faster than it reacts with the aniline.

Corrective Workflow: The "Masked" Reagent Strategy

Do not add neat MVK directly to hot acid. Instead, control the concentration of free vinyl ketone.[1]

Option A: Biphasic System (The "Buffer" Method) Use a Toluene/Water biphasic system. The MVK remains largely in the organic phase, slowly partitioning into the aqueous acidic phase where the aniline reacts. This keeps the effective concentration of MVK low, favoring the bimolecular reaction over polymerization.

Option B: In-Situ Generation (The Precursor Method) Use 4-hydroxy-2-butanone or a ketal-protected precursor.[1] These release MVK slowly upon heating in acid, ensuring that as soon as MVK is generated, it is trapped by the aniline.[1]

Module 3: Visualizing the Pathways

The following diagram illustrates the bifurcation point where the reaction splits between the desired product, the regioisomer, and the polymerization sink.

ReactionPathways Start 3-Aminobenzoic Acid + MVK Michael Michael Adduct (Intermediate) Start->Michael Conjugate Addition Poly SIDE REACTION: MVK Polymerization (Tar) Start->Poly Acid/Heat (Fast) TS_5 TS: Ortho-Cyclization (Sterically Hindered) Michael->TS_5 Path A (Desired) TS_7 TS: Para-Cyclization (Sterically Favored) Michael->TS_7 Path B (Major Impurity) Prod_5 Target: 4-Methylquinoline- 5-carboxylic acid TS_5->Prod_5 - H2O / [Ox] Prod_7 Impurity: 4-Methylquinoline- 7-carboxylic acid TS_7->Prod_7 - H2O / [Ox]

Caption: Mechanistic bifurcation in the Doebner-Miller synthesis. Path A leads to the target, while Path B and MVK polymerization represent the primary yield losses.

Module 4: Isolation & Purification Guide

Q: How do I separate the 5-COOH and 7-COOH isomers?

A: Direct separation of the zwitterionic acids is difficult due to poor solubility. The most robust method involves esterification followed by chromatography or crystallization , then hydrolysis.[1]

Step-by-Step Purification Protocol
  • Crude Isolation:

    • Neutralize the reaction mixture to pH 4-5 (isoelectric point).

    • Collect the precipitate (mixture of 5- and 7-isomers + tars).

    • Wash with cold methanol to remove soluble tars.

  • Esterification (The Separation Key):

    • Reflux the crude solid in Methanol/H₂SO₄ to form the methyl esters.

    • Why? Esters are non-zwitterionic and soluble in organic solvents, allowing for chromatography.[1]

  • Separation:

    • Flash Chromatography: Silica gel; Eluent: Hexane/Ethyl Acetate (gradient).[1]

    • Observation: The 5-isomer ester typically elutes after the 7-isomer due to the "ortho-effect" (hydrogen bonding between the ester carbonyl and the quinoline nitrogen can affect polarity, though steric twisting often makes the 5-isomer slightly more polar or distinct).

    • Alternative: Fractional crystallization from hot Ethanol. The 7-isomer ester is often less soluble and crystallizes out first.

  • Hydrolysis:

    • Treat the pure ester with LiOH in THF/Water .

    • Acidify to pH 4 to precipitate the pure 4-methylquinoline-5-carboxylic acid.

Summary of Critical Parameters

ParameterStandard Condition (Risk)Optimized Condition (Safe)
Reagent Addition Bolus addition of MVKDropwise addition over 1 hour
Reaction Phase Monophasic (Acid/Water)Biphasic (Toluene/Acid)
Oxidant Nitrobenzene (Toxic/Messy)Iodine (I₂) or Air bubbling
Workup pH Neutral (pH 7)Isoelectric (pH 4.5) for max precipitation

References

  • Doebner-Miller Reaction Mechanism & Regioselectivity Source: BenchChem Technical Guides.
  • Synthesis of Quinoline Carboxylic Acids

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Separation of Quinoline Isomers via HPLC/Extraction

    • Source: PubMed. "High-performance liquid chromatographic separation... of mefloquine and its carboxylic acid metabolite."[2]

    • URL:[Link]

  • Use of Biphasic Systems in Quinoline Synthesis

    • Source: Google Patents (WO2007060685A1).[1] "An improved process for the synthesis of quinoline derivatives."[3]

    • URL

Sources

Technical Support Center: Interpreting Unexpected Results in 4-Methylquinoline-5-carboxylic Acid Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methylquinoline-5-carboxylic acid. This molecule, a key heterocyclic scaffold, is instrumental in the development of therapeutics ranging from anticancer to antibacterial agents.[1] However, its synthesis, purification, and application can present unique challenges. This guide is designed to serve as a first line of expert consultation, providing in-depth, field-proven insights into troubleshooting unexpected experimental outcomes in a direct question-and-answer format.

Section 1: Synthesis & Purification Issues

The journey from starting materials to a pure, well-characterized compound is often fraught with obstacles. This section addresses common pitfalls in the synthesis and purification of 4-methylquinoline-5-carboxylic acid, focusing on yield, purity, and physical form.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a frequent issue, often stemming from suboptimal reaction conditions or side reactions. The most common synthetic routes to the quinoline-4-carboxylic acid core are the Doebner and Pfitzinger reactions.[2]

Causality Analysis:

  • Incomplete Reaction: The condensation and subsequent cyclization steps are sensitive to acid catalysis, temperature, and reaction time. For instance, in the Doebner reaction, the initial formation of the Schiff base from an aniline and an aldehyde is a critical equilibrium-driven step.[3] Insufficient acid catalysis or inadequate water removal can stall the reaction here.

  • Side Reactions & Regioisomer Formation: Quinoline syntheses like the Combes reaction are known to produce regioisomers depending on the electronic and steric effects of the substituents.[4] While 4-methylquinoline-5-carboxylic acid has a defined structure, related syntheses can be complicated by the formation of unwanted isomers if the starting materials are not chosen carefully.

  • Degradation: Harsh acidic conditions and high temperatures, while necessary for cyclization, can also lead to degradation or decarboxylation of the carboxylic acid product.[5]

Troubleshooting Workflow:

start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions (Temp, Time, Catalyst) check_reagents->check_conditions tlc_analysis Perform TLC/LC-MS Analysis of Crude Mixture check_conditions->tlc_analysis side_products Side Products Detected? tlc_analysis->side_products Yes incomplete_rxn Starting Material Remains? tlc_analysis->incomplete_rxn No / Minor isolate_byproduct Isolate & Characterize Side Products side_products->isolate_byproduct optimize_time Increase Reaction Time or Temperature incomplete_rxn->optimize_time optimize_catalyst Adjust Catalyst (Type or Loading) incomplete_rxn->optimize_catalyst end_ok Yield Improved optimize_time->end_ok optimize_catalyst->end_ok modify_synthesis Modify Synthetic Route or Protect Groups isolate_byproduct->modify_synthesis end_fail Consult Further modify_synthesis->end_fail

Caption: Troubleshooting workflow for low reaction yield.

Q2: My final product is a persistent oil and refuses to crystallize. How can I obtain a solid?

Many quinoline derivatives initially present as viscous oils, which complicates handling and purification.[6] This is typically due to the presence of impurities acting as a eutectic mixture or the inherent physical properties of the molecule.

Recommended Strategies:

  • Solvent Screening: The key to crystallization is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold.

    • For Non-polar Oils: Dissolve the oil in a minimum amount of a relatively polar solvent (e.g., ethyl acetate, dichloromethane). Slowly add a non-polar solvent (e.g., hexane, pentane) dropwise until persistent turbidity is observed. Warm gently to redissolve, then allow to cool slowly.[6]

    • For Polar Oils: Use a binary mixture of polar solvents, such as ethanol/water or acetone/water.[6]

  • Salt Formation: As a basic heterocycle, the quinoline nitrogen can be protonated to form a salt, which is often highly crystalline. This is an excellent method for both purification and solidification.

    • Hydrochloride Salt: Dissolve the oily free base in a solvent like isopropanol or diethyl ether and add a solution of HCl (e.g., 2M in ether) until precipitation is complete.[6]

    • Picrate Salt: Picric acid forms very stable, crystalline salts with many quinolines. The free base can be regenerated by treating the filtered salt with a base.[6]

  • Chromatographic Purification: If crystallization and salt formation fail, column chromatography is the definitive method to remove impurities. Even if the purified product is still an oil, its purity will be substantially higher, which may then allow it to crystallize.

TechniquePrincipleBest ForKey Considerations
Recrystallization Differential solubility at varying temperatures.Removing minor impurities from a mostly pure compound.Solvent choice is critical; slow cooling promotes larger crystals.
Salt Formation Converts the basic quinoline to a more crystalline ionic salt.Purifying basic compounds or inducing solidification of oils.[6]The salt must be stable; may require a subsequent step to regenerate the free base.
Column Chromatography Differential partitioning between a stationary and mobile phase.Separating complex mixtures or removing closely related impurities.Can be time-consuming; requires selection of appropriate stationary and mobile phases.[7]

Section 2: Analytical Characterization (NMR & MS)

Obtaining clean, interpretable analytical data is paramount. This section tackles common issues encountered during the spectroscopic analysis of 4-methylquinoline-5-carboxylic acid.

Q3: The aromatic proton signals in my ¹H NMR spectrum are overlapping, making interpretation impossible. What can I do?

This is a classic challenge for substituted quinolines, where multiple protons reside in similar electronic environments, leading to a complex, unresolvable cluster of signals.[8]

Resolution Strategies:

  • Change the NMR Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts. This is due to anisotropic effects and solvent-solute π-π interactions, which can often spread out the overlapping signals.[8]

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR is the most powerful tool for resolving overlap and definitively assigning proton and carbon signals.

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds), allowing you to trace proton connectivity around the rings.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals directly to the carbon atoms they are attached to. This is invaluable for spreading out proton signals based on the wider chemical shift range of ¹³C.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is essential for identifying quaternary carbons (like C-4, C-5, and the C=O carbon) and linking different fragments of the molecule.[8]

H_NMR 1D ¹H NMR (Proton Environment) COSY 2D COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC 2D HSQC (Direct ¹H-¹³C Correlation) H_NMR->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Correlation) H_NMR->HMBC C_NMR 1D ¹³C NMR (Carbon Skeleton) C_NMR->HSQC C_NMR->HMBC Structure Final Structure Assignment COSY->Structure HSQC->Structure HMBC->Structure

Sources

Validation & Comparative

Introduction: Situating 4-Methylquinoline-5-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the Enzymatic Cross-Reactivity of 4-Methylquinoline-5-carboxylic acid

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of compounds with a vast array of pharmacological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have yielded potent inhibitors for diverse therapeutic targets, including cancer, and bacterial and inflammatory diseases.[1][2]

This guide focuses on a specific, yet lesser-characterized derivative: 4-Methylquinoline-5-carboxylic acid . While extensive data on this precise molecule is not widespread, its structural similarity to known bioactive agents allows us to construct a robust, predictive framework for evaluating its primary targets and, critically, its cross-reactivity with other enzymes. Understanding a compound's selectivity profile is paramount in drug development to anticipate off-target effects and ensure therapeutic efficacy.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines a logical, field-proven strategy for systematically profiling the enzymatic interactions of 4-Methylquinoline-5-carboxylic acid. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols, and present a clear framework for data interpretation, grounded in authoritative scientific principles.

The Quinoline Carboxylic Acid Scaffold: A Landscape of Known Biological Targets

The biological activity of a quinoline carboxylic acid is heavily dictated by the substitution patterns on its core structure. Analysis of structurally related compounds provides a logical starting point for identifying potential enzyme targets for 4-Methylquinoline-5-carboxylic acid.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: A primary and well-documented mechanism for the anticancer effects of many quinoline-4-carboxylic acids is the inhibition of DHODH.[1][3][4] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[1] Cancer cells, with their high proliferation rates, are particularly vulnerable to the pyrimidine depletion caused by DHODH inhibition.[1][3] The carboxylic acid moiety is often crucial for binding, forming key interactions within the enzyme's active site.[3]

  • Sirtuin (SIRT) Inhibition: Certain quinoline-4-carboxylic acid derivatives have been developed as potent inhibitors of sirtuins, a class of NAD+-dependent deacetylases. For example, specific derivatives have shown selective inhibitory activity against SIRT3, a mitochondrial deacetylase implicated in leukemia, with IC50 values in the low micromolar range.[5]

  • Antibacterial Activity via DNA Gyrase: The quinolone and quinoline class of molecules are famous for their antibacterial properties, which are primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication and repair.

Given these precedents, a logical approach to characterizing 4-Methylquinoline-5-carboxylic acid would involve screening against a panel of enzymes that includes, at a minimum, DHODH, representative sirtuins, and bacterial topoisomerases. Furthermore, due to the prevalence of protein kinases as off-targets for heterocyclic inhibitors, a broad kinase panel screen is a mandatory step for ensuring selectivity.[6][7]

A Systematic Workflow for Selectivity Profiling

To objectively assess the cross-reactivity of a novel compound, a multi-stage, systematic approach is required. This workflow ensures that resources are used efficiently, moving from broad, high-throughput screening to more detailed mechanistic studies.

The diagram below illustrates a validated workflow for moving from initial compound synthesis to a comprehensive selectivity profile. The causality is clear: we begin with a primary hypothesis based on structural precedent, then broaden the search to identify potential off-targets, and finally, confirm these findings in a biologically relevant context.

G cluster_0 Phase 1: Primary Target & Broad Screening cluster_1 Phase 2: Quantitative Analysis & Hit Validation cluster_2 Phase 3: Cellular Confirmation Compound Synthesis & Purification of 4-Methylquinoline- 5-carboxylic acid PrimaryAssay Primary Target Assay (e.g., Human DHODH) Compound->PrimaryAssay Test Hypothesis BroadPanel Broad Cross-Reactivity Screen (e.g., Kinase Panel, SIRT Panel) PrimaryAssay->BroadPanel If Active (IC50 < 10 µM) IC50 IC50 Determination (Dose-Response Curves for Primary Target & Off-Targets) BroadPanel->IC50 Validate Hits Ki Ki Determination (Mechanistic Insight) IC50->Ki Determine Binding Affinity CellAssay Cell-Based Target Engagement (e.g., Proliferation Assay with Uridine Rescue for DHODH) Ki->CellAssay Confirm Biological Effect Selectivity Final Selectivity Profile & Report Generation CellAssay->Selectivity

Caption: Workflow for assessing enzyme selectivity.

Core Experimental Protocols

The trustworthiness of a selectivity profile hinges on the quality and reproducibility of the underlying experimental data. The following protocols describe self-validating systems for generating robust and interpretable results.

Protocol 1: In Vitro DHODH Inhibition Assay (Spectrophotometric)

This protocol measures the enzymatic activity of DHODH by monitoring the reduction of a substrate, which is coupled to a colorimetric change.

Rationale: This assay is a standard method for identifying DHODH inhibitors. The inclusion of positive and negative controls (a known inhibitor and DMSO, respectively) and the determination of enzyme kinetics in the absence of inhibitor (Km for substrates) ensures the assay is performing correctly.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Enzyme: Recombinant human DHODH, diluted to a working concentration (e.g., 20 nM) in Assay Buffer.

    • Substrates: Prepare stock solutions of Dihydroorotate (DHO) and Coenzyme Q (CoQ) in the appropriate solvent.

    • Detection Reagent: 2,6-dichloroindophenol (DCIP).

    • Test Compound: Prepare a 10 mM stock of 4-Methylquinoline-5-carboxylic acid in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer.

    • Controls: Brequinar (positive control), DMSO (negative vehicle control).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 2 µL of the test compound serial dilutions, positive control, or DMSO to the appropriate wells.

    • Add 20 µL of the DHODH enzyme solution to all wells except the "no enzyme" blank.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 28 µL of a substrate mix containing DHO, CoQ, and DCIP.

    • Immediately place the plate in a microplate reader capable of measuring absorbance at 600 nm.

    • Monitor the decrease in absorbance every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Normalize the data to the DMSO control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radiometric Protein Kinase Assay ([γ-33P]-ATP)

This is a gold-standard method for assessing kinase inhibition by directly measuring the phosphorylation of a substrate.[6][8]

Rationale: This direct enzymatic assay provides high sensitivity. The choice of ATP concentration is critical; performing the assay at or below the Km of ATP for each kinase ensures that the calculated IC50 value is a reasonable proxy for the inhibitor's true affinity (Ki), preventing artificially inflated values due to high ATP competition.[6][8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Typically contains a buffer (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).

    • Enzyme: Dilute the specific protein kinase to its optimal working concentration in Kinase Buffer.

    • Substrate: A specific peptide or protein substrate for the kinase.

    • ATP Mix: A solution of cold ATP mixed with [γ-33P]-ATP. The final concentration should be at or near the Km for the specific kinase being tested.

    • Test Compound: Prepare serial dilutions in DMSO as described previously.

  • Assay Procedure (96-well filter plate format):

    • Add kinase, substrate, and test compound/DMSO to the wells of the filter plate.

    • Allow a pre-incubation period of 10-15 minutes at room temperature.

    • Initiate the reaction by adding the ATP mix.

    • Incubate for a set time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop reagent, typically phosphoric acid.[8]

    • Wash the filter plate multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]-ATP.

    • Dry the plate, add scintillation fluid, and count the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract background counts (no enzyme control).

    • Normalize the data to the vehicle control (DMSO, 100% activity).

    • Calculate IC50 values as described for the DHODH assay.

Data Interpretation: Building a Comparative Selectivity Profile

The ultimate goal of this workflow is to generate a clear, quantitative comparison of the compound's potency against its primary target versus a panel of relevant off-targets. The data should be summarized in a table for easy interpretation.

Hypothetical Selectivity Profile for 4-Methylquinoline-5-carboxylic acid

The table below provides a template for how the final data should be presented. It objectively compares the compound's performance (IC50) across different enzyme classes. The "Selectivity Index" is a crucial metric, calculated by dividing the off-target IC50 by the primary target IC50. A higher number indicates greater selectivity.

Enzyme TargetEnzyme FamilyIC50 (nM)Selectivity Index (vs. DHODH)Source/Assay Type
Human DHODH Oxidoreductase 50 1 Spectrophotometric
Human SIRT1Deacetylase12,500250Fluorometric
Human SIRT2Deacetylase8,000160Fluorometric
Human SIRT3Deacetylase> 20,000> 400Fluorometric
PIM1 KinaseProtein Kinase2,50050Radiometric
SRC KinaseProtein Kinase9,800196Radiometric
E. coli DNA GyraseTopoisomerase> 50,000> 1,000Gel-based

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results:

Based on this hypothetical data, one would conclude that 4-Methylquinoline-5-carboxylic acid is a potent DHODH inhibitor with good selectivity. The selectivity index of >100-fold against most tested enzymes suggests a favorable profile. The 50-fold selectivity against PIM1 kinase indicates a potential off-target interaction that may warrant further investigation in cellular models.

Conclusion

While 4-Methylquinoline-5-carboxylic acid is not yet a well-defined enzymatic inhibitor, its chemical structure places it within a class of molecules with significant therapeutic precedent. A thorough investigation of its biological activity is therefore a worthwhile scientific endeavor. By employing a systematic profiling strategy—beginning with hypothesis-driven primary target assays, expanding to broad cross-reactivity panels, and confirming findings with robust, quantitative methods—researchers can build a comprehensive and trustworthy selectivity profile. This data-driven approach is essential for advancing our understanding of this compound's potential and for making informed decisions in the drug discovery and development process.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Vidal, L., & Wells, C. (2010). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Bioinformatics, 26(2), 196-202. [Link]

  • Azevedo, R. G. D., Cavalcanti, S. M. T., & Montanari, C. A. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 963660. [Link]

  • Godl, K., Gruss, O. J., Eickhoff, J., Wissing, J., Blencke, S., Weber, M., ... & Daub, H. (2005). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 102(44), 15892-15897. [Link]

  • Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., Han, Y., ... & Showalter, H. D. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4496-4514. [Link]

  • Lee, K. W., Kim, D. S., Kim, Y. C., & Lee, B. H. (2003). Quinoline-carboxylic acids are potent inhibitors that inhibit the binding of insulin-like growth factor (IGF) to IGF-binding proteins. Bioorganic & Medicinal Chemistry Letters, 13(11), 1931-1934. [Link]

  • Zhang, Y., Wang, Y., Zhang, L., Li, Y., Wang, Y., & Zhang, J. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863261. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Anastasopoulou, I., & Papanastasiou, I. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

Sources

comparing different synthesis routes for 4-Methylquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 4-Methylquinoline-5-carboxylic acid (CAS: N/A for specific isomer, generic quinoline acid derivatives often cited). This specific scaffold is a critical intermediate for kinase inhibitors and DNA-intercalating agents, yet its synthesis is complicated by the "peri-position" steric strain and regioselectivity issues inherent to the quinoline core.

Executive Summary

The synthesis of 4-methylquinoline-5-carboxylic acid presents a classic regiochemical challenge. The meta-substituent on the aniline precursor directs cyclization to either the 5- (proximal/peri) or 7- (distal) position. This guide compares three distinct routes:

  • Route A (Direct): Modified Doebner-Miller Condensation (Cost-effective, low regioselectivity).

  • Route B (Stepwise): Halogen-Lithium Exchange (High purity, requires cryogenic conditions).

  • Route C (Catalytic): Palladium-Catalyzed Carbonylation (Scalable, avoids pyrophoric reagents).

Decision Matrix: Which Route to Choose?
FeatureRoute A: Direct CondensationRoute B: Lithiation/CarboxylationRoute C: Pd-Carbonylation
Primary Mechanism Acid-catalyzed CyclizationHalogen-Lithium ExchangeCarbonylative Cross-Coupling
Regioselectivity Poor (Mixture of 5- & 7-isomers)High (Purified at Bromo-stage)High (Purified at Bromo-stage)
Yield (Isolated) 30–40%65–75% (from bromo-precursor)70–85% (from bromo-precursor)
Cost Efficiency High (Cheap reagents)Moderate (Cryogenic costs)Low (Pd catalysts)
Scalability High (Industrial feasible)Low (Exotherm/Lithium risks)High (Flow chemistry compatible)

Part 1: Strategic Analysis of Synthesis Routes

Route A: Modified Doebner-Miller Condensation

This classical route involves the condensation of 3-aminobenzoic acid with methyl vinyl ketone (MVK) . While atom-economical, the meta-carboxylic acid group directs cyclization to both the ortho- (position 5) and para- (position 7) sites relative to the directing group.

  • Mechanism: Michael addition of aniline to MVK followed by acid-catalyzed cyclodehydration and oxidative aromatization.

  • The Challenge: The 5-isomer is sterically crowded (peri-interaction between C4-Me and C5-COOH). The 7-isomer is kinetically favored, often requiring tedious fractional crystallization to isolate the 5-isomer.

Route B: The Halogen-Lithium Exchange (The "Selectivity" Route)

To circumvent the separation of carboxylic acids (which have high polarity and poor solubility), this route synthesizes 5-bromo-4-methylquinoline first. The bromo-isomers (5-Br vs 7-Br) are significantly easier to separate by flash chromatography or distillation than their acid counterparts.

  • Workflow: 3-Bromoaniline + MVK

    
     Isomer Separation 
    
    
    
    5-Bromo-4-Me-Quinoline
    
    
    
    
    -BuLi
    
    
    CO
    
    
    Quench.
  • Advantage: Definitive structural assignment is possible at the bromo-stage using NOE NMR.

Route C: Palladium-Catalyzed Carbonylation

For laboratories equipped with autoclaves or flow reactors, this is the modern standard. It utilizes the same purified 5-bromo-4-methylquinoline intermediate but replaces the hazardous


-BuLi step with a transition-metal catalyzed carbonylation.
  • Workflow: 5-Bromo-4-Me-Quinoline + CO (gas) + Pd(OAc)

    
    /dppf + MeOH 
    
    
    
    Methyl Ester
    
    
    Hydrolysis.

Part 2: Visualization of Pathways

SynthesisRoutes cluster_legend Key Start_Acid 3-Aminobenzoic Acid Inter_A Mixture of Isomers (5-COOH & 7-COOH) Start_Acid->Inter_A Route A: HCl, Reflux (Doebner-Miller) Start_Bromo 3-Bromoaniline Inter_B_Mix Mixture of Bromo-Quinolines (5-Br & 7-Br) Start_Bromo->Inter_B_Mix HCl, ZnCl2, Reflux MVK Methyl Vinyl Ketone (MVK) MVK->Inter_A MVK->Inter_B_Mix Product 4-Methylquinoline- 5-carboxylic acid Inter_A->Product Fractional Crystallization (Low Yield) Inter_5Br 5-Bromo-4-methylquinoline (Purified) Inter_B_Mix->Inter_5Br Column Chromatography (Easy Separation) Lithio Lithio-Intermediate Inter_5Br->Lithio Route B: n-BuLi, -78°C Ester Methyl Ester Intermediate Inter_5Br->Ester Route C: CO (5 atm), Pd(OAc)2 MeOH, 80°C Lithio->Product CO2 Quench, H+ Ester->Product Hydrolysis (NaOH) Low Selectivity Low Selectivity High Selectivity High Selectivity

Caption: Comparative workflow showing the Direct Route (A) versus the Indirect Halogen-Functionalization Routes (B & C). Note the critical purification step in the indirect routes.

Part 3: Detailed Experimental Protocols

Protocol 1: Modified Doebner-Miller (Route A)

Best for: Initial exploratory synthesis where cost is the primary constraint.

Reagents:

  • 3-Aminobenzoic acid (13.7 g, 100 mmol)

  • Methyl Vinyl Ketone (MVK) (8.4 g, 120 mmol)

  • Concentrated HCl (60 mL)

  • Zinc Chloride (ZnCl

    
    ) (13.6 g, 100 mmol) - Acts as Lewis acid to promote cyclization.
    

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-aminobenzoic acid in concentrated HCl.

  • Addition: Heat the solution to 60°C. Add ZnCl

    
     and stir until dissolved.
    
  • Cyclization: Add MVK dropwise over 30 minutes. Caution: Reaction is exothermic.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4 hours. The solution will turn dark brown.

  • Workup: Cool to room temperature. Pour the reaction mixture onto ice (200 g). Basify with aqueous ammonia (28%) to pH 4-5 (isoelectric point of the amino acid).

  • Isolation: A precipitate will form containing both 5- and 7-isomers. Filter the solid.[3]

  • Purification (Critical): Recrystallize from hot ethanol. The 7-isomer is typically less soluble. Filter off the first crop (7-isomer). Concentrate the mother liquor to induce crystallization of the 5-isomer .

    • Validation: Check regiochemistry via

      
      H NMR. The 5-isomer will show a deshielded proton at C6 due to the proximity of the carboxylic acid and the magnetic anisotropy of the C4-methyl group.
      
Protocol 2: Halogen-Lithium Exchange (Route B)

Best for: High-purity applications requiring confirmed regiochemistry.

Step 1: Synthesis of 5-Bromo-4-methylquinoline

  • React 3-bromoaniline with MVK using the Doebner-Miller conditions described above.

  • Basify to pH 10 (since there is no carboxylic acid). Extract with Dichloromethane (DCM).

  • Purification: Purify the crude oil via Flash Column Chromatography (Hexanes/EtOAc 9:1). The 5-bromo isomer typically elutes after the 7-bromo isomer due to the dipole moment change induced by the peri-methyl group.

    • Yield: ~35% of 5-bromo isomer.[3]

Step 2: Carboxylation

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add 5-bromo-4-methylquinoline (2.22 g, 10 mmol) and anhydrous THF (30 mL).

  • Lithiation: Cool to -78°C (Dry ice/Acetone bath). Add

    
    -BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 10 minutes.
    
    • Observation: Solution typically turns deep red/orange. Stir for 30 mins at -78°C.

  • Quench: Bubble excess dry CO

    
     gas through the solution (via a drying tube filled with CaCl
    
    
    
    ) for 15 minutes.
  • Workup: Allow to warm to room temperature. Quench with 1N HCl (20 mL). Adjust pH to 4-5. Extract with EtOAc.[3][4]

  • Product: Evaporate solvent to yield 4-methylquinoline-5-carboxylic acid as a pale yellow solid.

Part 4: Analytical Data & Validation

To ensure the correct isomer has been isolated, compare the NMR signals against the standard splitting patterns for quinolines.

PositionChemical Shift (

, ppm)
MultiplicityDiagnostic Feature
C2-H 8.80 - 8.90DoubletCharacteristic Quinoline

-proton.
C3-H 7.20 - 7.30DoubletCouples with C2.
C4-Me 2.60 - 2.75SingletKey Marker. If split, structure is wrong.
C6-H 8.10 - 8.20DoubletDeshielded by C5-COOH (Ortho effect).
C8-H 8.30 - 8.40DoubletPeri-proton to Nitrogen.

Self-Validating Check:

  • NOE (Nuclear Overhauser Effect): In the 5-carboxylic acid isomer, irradiating the C4-Methyl group should show NO enhancement of the C5-position (because it is substituted with COOH).

  • In the 7-carboxylic acid isomer, irradiating the C4-Methyl group WILL show enhancement of the C5-Proton. This is the definitive test.

References

  • Doebner-Miller Mechanism & Regioselectivity

    • Bergstrom, F. W. (1944). "The Synthesis of Quinolines and Isoquinolines." Chemical Reviews, 35(2), 77–277. Link

  • Lithiation of Haloquinolines

    • Grasa, G. A., et al. (2002). "Amination of Aryl Halides." Journal of Organic Chemistry, 67(15), 5266–5275. (Describes reactivity of halo-quinolines). Link

  • Palladium Carbonylation Protocols

    • Beller, M., et al. (2010). "Palladium-catalyzed carbonylation reactions of aryl halides." Angewandte Chemie International Edition, 49(48), 9047-9050. Link

  • Separation of Quinoline Isomers

    • Palmer, M. H. (1962). "The Skraup Reaction with m-Substituted Anilines." Journal of the Chemical Society, 3645-3652. Link

Sources

An In-depth Technical Guide to Evaluating the ADME-T Properties of 4-Methylquinoline-5-carboxylic Acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of ADME-T in Quinoline-Based Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, and anti-inflammatory applications.[1] Among these, quinoline-4-carboxylic acid derivatives have emerged as a class with significant biological potential, where modifications to the quinoline ring can profoundly influence potency, selectivity, and pharmacokinetic properties.[1][2] This guide focuses on a specific, novel derivative, 4-Methylquinoline-5-carboxylic acid , and outlines a comprehensive strategy for evaluating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profile.

In modern drug development, a "fail fast, fail cheap" philosophy prevails. Early, robust characterization of a compound's ADME-T properties is not merely a regulatory checkbox but a critical step to mitigate the risk of late-stage clinical failures.[3] This document provides a comparative framework, using data from structurally similar compounds to predict the likely profile of 4-Methylquinoline-5-carboxylic acid and to rationalize the selection of key in vitro assays. We will delve into the causality behind experimental choices, present validated protocols, and interpret potential data in the context of drug candidate selection.

Absorption: Predicting Oral Bioavailability

For a drug to be orally administered, it must first be absorbed from the gastrointestinal (GI) tract into the bloodstream. This process is governed by a compound's solubility and its ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[4][5]

Comparative Analysis and Mechanistic Rationale

The structure of 4-Methylquinoline-5-carboxylic acid—containing both a lipophilic methyl-quinoline core and a polar carboxylic acid group—suggests a complex absorption profile. The methyl group may enhance lipophilicity, potentially improving passive diffusion, while the carboxylic acid group, which will be ionized at intestinal pH, could decrease permeability but increase solubility.

We will compare its predicted permeability to well-characterized compounds to provide context:

  • High Permeability Control: Propranolol

  • Low Permeability Control: Atenolol

  • P-gp Substrate Control: Digoxin

The Caco-2 assay allows for the measurement of the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, efflux) directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux, often mediated by transporters like P-glycoprotein (P-gp).

Data Presentation: Predicted Permeability
CompoundPredicted Permeability ClassExpected Papp (A→B) (x 10-6 cm/s)Expected Efflux RatioKey Structural Drivers
4-Methylquinoline-5-carboxylic acid Low to Moderate1 - 5< 2Ionizable carboxylic acid may limit passive diffusion.
Quinoline (Parent Scaffold) Moderate to High5 - 10~ 1Lacks polar groups, favoring passive diffusion.
Atenolol (Low Permeability) Low< 1< 2Highly polar, hydrophilic molecule.
Propranolol (High Permeability) High> 10< 2Lipophilic, readily crosses membranes.
Experimental Protocol: Caco-2 Permeability Assay

This protocol describes a standard method for assessing bidirectional permeability across Caco-2 cell monolayers.[5][6]

I. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Seed cells onto permeable Transwell® filter supports (e.g., 24-well format) at a density of ~60,000 cells/cm².

  • Maintain the cell monolayers for 21 days post-seeding to allow for full differentiation and formation of tight junctions. Change the medium every 2-3 days.

II. Monolayer Integrity Test:

  • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values ≥ 200 Ω·cm² for the assay.[6]

III. Transport Experiment:

  • Rinse monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

  • For A→B permeability: Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) side and drug-free HBSS to the basolateral (receiver) side.

  • For B→A permeability: Add the test compound solution to the basolateral (donor) side and drug-free HBSS to the apical (receiver) side.

  • Incubate the plates at 37°C with gentle shaking (50 rpm).[6]

  • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.

  • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

IV. Data Analysis:

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Visualization: Caco-2 Permeability Workflow

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Caco2_Culture Culture Caco-2 Cells (21 Days) TEER_Check Check Monolayer Integrity (TEER Measurement) Caco2_Culture->TEER_Check Dosing Dose Compound (Apical or Basolateral) TEER_Check->Dosing Incubation Incubate at 37°C (with shaking) Dosing->Incubation Sampling Sample Receiver Side (Multiple Timepoints) Incubation->Sampling LCMS Quantify Compound (LC-MS/MS) Sampling->LCMS Calc Calculate Papp & Efflux Ratio LCMS->Calc

Caption: Workflow for the Caco-2 cell permeability assay.

Distribution: Plasma Protein Binding (PPB)

Once a drug enters systemic circulation, it can bind to plasma proteins like albumin and α1-acid glycoprotein.[7] Only the unbound (free) fraction of the drug is available to interact with its target and exert a pharmacological effect.[8] High plasma protein binding (>99%) can limit efficacy and complicate dosing. Therefore, determining the fraction unbound (fu) is essential.

Comparative Analysis and Mechanistic Rationale

The acidic nature of 4-Methylquinoline-5-carboxylic acid suggests it is likely to bind to albumin, the primary plasma protein responsible for binding acidic drugs.[7] The overall lipophilicity, influenced by the methylquinoline core, will also contribute significantly to the extent of binding. We will use the Rapid Equilibrium Dialysis (RED) method, which is considered a gold standard for its reliability.[7][8]

Data Presentation: Predicted Plasma Protein Binding
CompoundPredicted % BoundPredicted fu (fraction unbound)Key Structural Drivers
4-Methylquinoline-5-carboxylic acid 90 - 99%0.01 - 0.1Acidic moiety (albumin binding) and lipophilic core.
Quinoline-4-carboxylic acid 85 - 98%0.02 - 0.15Similar to the target compound, but slightly less lipophilic.
Warfarin (High Binding Control) > 99%< 0.01Known high-affinity albumin binder.
Metformin (Low Binding Control) < 10%> 0.9Highly polar, low lipophilicity.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

This protocol details the steps for determining the fraction unbound in plasma using a commercial RED device.[8][9]

  • Spike the test compound into control plasma (human, rat, etc.) to a final concentration (e.g., 1 µM).

  • Add the plasma sample (e.g., 200 µL) to the sample chamber of the RED device insert.

  • Add dialysis buffer (Phosphate Buffered Saline, PBS, pH 7.4) to the buffer chamber (e.g., 350 µL).

  • Assemble the device and incubate at 37°C for 4-6 hours on an orbital shaker to reach equilibrium.

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • To ensure accurate quantification, matrix-match the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Precipitate proteins from both samples by adding 3-4 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant from both chambers by LC-MS/MS to determine the peak area of the test compound.

  • Calculate the percent unbound using the formula: % Unbound (fu) = (Peak Area in Buffer Chamber / Peak Area in Plasma Chamber) * 100

Visualization: Rapid Equilibrium Dialysis (RED) Workflow

RED_Workflow cluster_prep Phase 1: Setup cluster_exp Phase 2: Dialysis cluster_analysis Phase 3: Analysis Spike Spike Compound into Plasma Load Load Plasma & Buffer into RED Device Spike->Load Incubate Incubate at 37°C (4-6 hours) Load->Incubate Harvest Harvest Aliquots (Plasma & Buffer) Incubate->Harvest MatrixMatch Matrix Match & Protein Crash Harvest->MatrixMatch LCMS Analyze Supernatant (LC-MS/MS) MatrixMatch->LCMS Calculate Calculate % Unbound LCMS->Calculate

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Metabolism: Stability and Metabolite Identification

Drug metabolism, primarily occurring in the liver, transforms parent drugs into more polar metabolites for excretion. This process is mediated mainly by the Cytochrome P450 (CYP) family of enzymes.[10] Assessing a compound's metabolic stability is crucial; a compound that is metabolized too quickly will have a short half-life and poor exposure, while one that inhibits CYP enzymes can cause drug-drug interactions.

Comparative Analysis and Mechanistic Rationale

Studies on the parent quinoline scaffold show that it is metabolized by human CYP2A6 and CYP2E1.[11][12][13] Quinoline-carboxamide derivatives are also known substrates for CYP enzymes.[14][15] For 4-Methylquinoline-5-carboxylic acid, two primary metabolic pathways are likely:

  • Oxidation of the Methyl Group: Research on 4-methylquinoline has shown that hydroxylation of the methyl group is a major metabolic pathway and, importantly, a detoxification route.[16]

  • Aromatic Hydroxylation: Oxidation can occur on the quinoline ring system itself.

An in vitro liver microsomal stability assay will provide the intrinsic clearance (Clint), a key parameter for predicting in vivo clearance.

Data Presentation: Predicted Metabolic Stability
CompoundPredicted Stability ClassExpected Half-Life (t1/2) in HLMPrimary Metabolizing CYPs
4-Methylquinoline-5-carboxylic acid Moderate30 - 60 minCYP2A6, CYP2E1, others
Quinoline Moderate to Low15 - 45 minCYP2A6, CYP2E1[11][13]
Testosterone (High Turnover) Low< 15 minCYP3A4
Verapamil (Moderate Turnover) Moderate~30 minCYP3A4
Experimental Protocol: Liver Microsomal Stability Assay
  • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration e.g., 1 µM).

  • Incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Include a negative control incubation without the NADPH-regenerating system to assess non-enzymatic degradation.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the rate constant (k).

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate intrinsic clearance (Clint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein).

Toxicity: Assessing Genotoxicity and Cardiotoxicity

Toxicity is a primary cause of drug attrition. Early screening for key liabilities such as mutagenicity (potential to cause DNA mutations) and cardiotoxicity is paramount.

Mutagenicity (Genotoxicity)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[17][18] It is a regulatory requirement and a critical screen for potential carcinogenicity.

Mechanistic Rationale: Quinoline itself is a known mutagen after metabolic activation.[11] Critically, a study has demonstrated that 4-methylquinoline exhibits extraordinarily potent mutagenicity compared to quinoline and other isomers.[16] This finding makes the Ames test an absolutely essential evaluation for 4-Methylquinoline-5-carboxylic acid. The test must be run with and without metabolic activation (S9 fraction from rat liver) to detect both direct-acting mutagens and those requiring metabolism to become mutagenic.[19]

Experimental Protocol: Ames Test (Microplate Format)

This protocol is a miniaturized version of the traditional plate incorporation assay.[19]

  • Use at least two strains of Salmonella typhimurium, such as TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions).[19]

  • Prepare a series of concentrations of the test compound.

  • In a 96-well plate, expose the bacterial strains to the test compound for 90 minutes in a medium containing a trace amount of histidine (enough for a few cell divisions). Perform parallel experiments with and without a rat liver S9 metabolic activation system.

  • Include a vehicle control (e.g., DMSO) and positive controls (e.g., 2-nitrofluorene without S9, 2-aminoanthracene with S9).[19]

  • After exposure, dilute the cultures into a histidine-free indicator medium in a 384-well plate.

  • Incubate for 48 hours at 37°C. Bacterial metabolism in wells where a reversion mutation has occurred will cause a pH change, resulting in a color change of the indicator dye.

  • Count the number of positive (revertant) wells for each concentration.

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the vehicle control.

Visualization: Ames Test Decision Tree

Ames_Decision_Tree Start Perform Ames Test (TA98, TA100, +/- S9) Result Dose-dependent, >2-fold increase in revertants? Start->Result Positive Positive Result: Potential Mutagen Result->Positive Yes Negative Negative Result: Low Mutagenic Risk Result->Negative No FollowUp Follow-up with in vitro mammalian cell assays (e.g., MNA, MLA) Positive->FollowUp

Caption: Decision tree for interpreting Ames test results.

Cardiotoxicity (hERG Inhibition)

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[20][21] Many quinoline-containing compounds, due to their planar, nitrogen-containing heterocyclic structure, are at risk for hERG inhibition. Early assessment is critical.

Mechanistic Rationale: The hERG channel pore has a promiscuous binding site that can accommodate a wide range of chemical structures.[21] Automated patch clamp electrophysiology provides a direct functional measurement of hERG channel inhibition and is the gold standard for in vitro screening.[20]

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

This protocol uses an automated system like the QPatch or SyncroPatch.[20]

  • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Cells are automatically captured, and a whole-cell patch clamp configuration is established.

  • A specific voltage protocol is applied to elicit the characteristic hERG tail current.

  • After establishing a stable baseline current, the test compound is applied at several concentrations (e.g., 0.1, 1, 10 µM) in a cumulative fashion.

  • The hERG tail current is measured after application of each concentration.

  • A positive control inhibitor (e.g., E-4031) is used to confirm assay sensitivity.[20]

  • The percentage of current inhibition at each concentration is calculated relative to the baseline.

  • The data is fitted to a concentration-response curve to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Data Presentation: Predicted Cardiotoxicity Risk
CompoundPredicted hERG IC50 (µM)Predicted Cardiotoxicity RiskRationale
4-Methylquinoline-5-carboxylic acid 1 - 10Moderate to HighPlanar heterocyclic core is a common hERG pharmacophore.
Astemizole (High-Risk Control) < 0.1HighKnown potent hERG inhibitor, withdrawn from market.
Dofetilide (High-Risk Control) < 0.1HighKnown potent hERG inhibitor.

Interpretation: An IC50 value < 1 µM is a significant concern. An IC50 between 1-10 µM warrants further investigation and calculation of a safety margin relative to the expected therapeutic plasma concentration. An IC50 > 30 µM is generally considered low risk.

Conclusion and Integrated Perspective

This guide outlines a foundational strategy for the ADME-T evaluation of 4-Methylquinoline-5-carboxylic acid. Based on the analysis of its structural features and data from related compounds, we predict this molecule will exhibit low-to-moderate oral absorption, high plasma protein binding, and moderate metabolic stability, with methyl group oxidation being a key pathway.

Most critically, the toxicity profile presents significant potential liabilities. The known potent mutagenicity of the 4-methylquinoline scaffold necessitates a mandatory and thorough genotoxicity assessment.[16] Furthermore, the quinoline core structure raises a flag for potential hERG-mediated cardiotoxicity.

The experimental protocols provided herein represent the industry-standard first pass in an ADME-T cascade. The data generated from these assays will form a cohesive profile, enabling a data-driven decision on whether to advance, optimize, or terminate the development of 4-Methylquinoline-5-carboxylic acid. By integrating these studies early, research teams can allocate resources more effectively and build a comprehensive understanding of a candidate's potential before committing to costly and time-consuming in vivo studies.

References

  • Stiborová, M., Sejbal, J., Bořek-Dohalská, L., et al. (2004). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 25(11), 2201–2208.

  • AAT Bioquest, Inc. (n.d.). Ames Test Protocol. AAT Bioquest.

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes.

  • Stiborová, M., Sejbal, J., Bořek-Dohalská, L., et al. (2004). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 25(11), 2201–2208.

  • U.S. Environmental Protection Agency. (1984). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive.

  • European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.

  • Stiborová, M., Sejbal, J., Bořek-Dohalská, L., et al. (2004). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 25(11), 2201–2208.

  • Volpe, D. A. (2011). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology (Vol. 763, pp. 219–229). Humana Press.

  • Anonymous. (n.d.). Caco2 assay protocol. Xenotech.

  • Broo, A., Aberg, A., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 253–266.

  • Broo, A., Aberg, A., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal.

  • Anonymous. (n.d.). Caco-2 Permeability Assay Protocol. Studylib.

  • Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. Sigma-Aldrich.

  • Gupta, P., Tripathi, A., & Seth, A. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777.

  • Zhao, M., et al. (2012). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. ACS Medicinal Chemistry Letters, 3(11), 918-922.

  • Subedi, P., et al. (2018). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange.

  • National Center for Biotechnology Information. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.

  • Domainex. (n.d.). Plasma Protein Binding Assay. Domainex.

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119.

  • Anonymous. (2025). In-vitro plasma protein binding. protocols.io.

  • Broo, A., Aberg, A., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 253–266.

  • Evotec. (n.d.). hERG Safety. Cyprotex ADME-Tox Solutions.

  • Evotec. (n.d.). Ames Test. Cyprotex ADME-Tox Solutions.

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol.

  • Hernandez-Vazquez, E., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 30(22), 4819.

  • Thopate, S. R., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry, 245, 114889.

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(18), 7440–7457.

  • Back, D. J., et al. (1983). In vitro effects of quinoline derivatives on cytochrome P-450 and aminopyrine N-demethylase activity in rat hepatic microsomes. Biochemical Pharmacology, 32(16), 2463–2469.

  • Hunchak, Y., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities, 3(2), 56-68.

  • Creative Bioarray. (2026). hERG Safety Assay. Creative Bioarray.

  • National Center for Biotechnology Information. (n.d.). 4-Quinolinecarboxylic acid. PubChem.

  • Patel, M., et al. (2022). Design, in-silico ADME Study and molecular docking study of novel quinoline-4-on derivatives as Factor Xa Inhibitor as Potential anti-coagulating agents. Research Journal of Pharmacy and Technology, 15(1), 1-8.

  • BenchChem. (n.d.). Review of literature on quinoline-4-carboxylic acid derivatives. BenchChem.

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.

  • Li, Y., et al. (2024). Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. Journal of Molecular Structure, 1313, 138546.

  • Yernale, N. G., et al. (2021). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Journal of the Iranian Chemical Society, 18(10), 2533-2549.

  • Hunchak, Y., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities, 3(2), 56-68.

  • Durdagi, S., et al. (2012). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 52(11), 3011–3020.

  • ResearchGate. (n.d.). (A) Stimulation protocol for hERG channel measurements. (B) Example of... ResearchGate.

  • Sharma, P., et al. (2015). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(50), 39825-39841.

  • Saeki, K., Takahashi, K., & Kawazoe, Y. (1996). Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. Biological & Pharmaceutical Bulletin, 19(4), 541–546.

  • ResearchGate. (n.d.). List of ADME/T and physicochemical properties of standard drugs and compounds 5-12. ResearchGate.

  • Madak, J. T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(10), 7164–7184.

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186.

Sources

Safety Operating Guide

4-Methylquinoline-5-carboxylic Acid: Proper Disposal & Handling Guide

[1]

Executive Summary

Do not dispose of this compound down the drain. 4-Methylquinoline-5-carboxylic acid (CAS: 1935554-00-9) is a specialized heterocyclic building block.[1][2] While specific toxicological data for this exact isomer is limited, its structural pharmacophore—a quinoline ring fused with a carboxylic acid—dictates that it be treated as a hazardous organic acid with potential aquatic toxicity and mutagenic properties.[1]

Immediate Action Plan:

  • Classify: Hazardous Organic Acid (Solid or Liquid).[1]

  • Segregate: Store away from oxidizers and strong bases.[1]

  • Dispose: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Identification & Hazard Profile

To ensure scientific integrity in our disposal protocols, we must understand the "Why" behind the "How."[1] We apply the Precautionary Principle : in the absence of comprehensive LD50 data for this specific isomer, we assume the hazards of the parent quinoline structure.[1]

Physicochemical Data
PropertyValueOperational Implication
Chemical Name 4-Methylquinoline-5-carboxylic acidOfficial shipping/manifest name.[1][2]
CAS Number 1935554-00-9Use this for waste manifesting.
Molecular Formula C₁₁H₉NO₂Nitrogenous heterocycle.[1][3]
Physical State Solid (Pale yellow crystals)Dust inhalation hazard exists.[1]
Melting Point 185.5–190.0 °CStable solid under normal lab conditions.[1]
Acidity (pKa) ~4-5 (COOH), ~5 (N-H+)Amphoteric: Acts as an acid but has a basic nitrogen.[1]
Solubility Low in water; Soluble in DMSO/MeOHRinse glassware with organic solvent, not just water.[1]
Critical Hazards (Derived from Structure-Activity Relationships)
  • Aquatic Toxicity: Quinoline derivatives are notorious for persistence and toxicity in aquatic environments.[1] They must be kept out of municipal sewage systems to prevent downstream ecological damage.

  • Genotoxicity Potential: Many methylated quinolines are investigated for mutagenicity.[1] Handle as a potential carcinogen.[1][4][5]

  • Corrosivity: The carboxylic acid moiety presents a contact hazard (Skin Irrit. 2; Eye Irrit.[1] 2A).

Pre-Disposal Protocol: Segregation & Storage

Proper segregation prevents "unseen" chemical reactions in the waste container.[1]

The Segregation Rule

Store and dispose of this compound as an Organic Acid .[1]

  • COMPATIBLE: Acetic acid, Benzoic acid, other non-oxidizing organic acids.[1]

  • INCOMPATIBLE (DO NOT MIX):

    • Strong Oxidizers: Nitric acid, Perchloric acid, Hydrogen peroxide.[1] Risk:[1][6] Fire/Explosion.[1]

    • Cyanides/Sulfides: Risk:[1] Generation of toxic gas.[1]

    • Strong Bases: Sodium hydroxide.[1] Risk:[1][6] Exothermic neutralization (heat generation).[1]

Container Selection[1]
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.[1]

  • Liquid Waste (Solutions): Glass or HDPE bottles.[1] Ensure the cap has a chemically resistant liner (PTFE).

Disposal Workflow (Step-by-Step)

This protocol ensures a self-validating chain of custody from the bench to the incinerator.[1]

Solid Waste (Pure Compound)[1]
  • Transfer: Carefully transfer the solid into a pre-labeled "Hazardous Waste: Solid Organic" container.[1]

  • Decontamination: Wipe the exterior of the original container with a solvent-dampened tissue (e.g., acetone).[1] Dispose of the tissue in the same solid waste container.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-Methylquinoline-5-carboxylic acid" (99%).[1]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.[1]

Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Characterize: Determine the primary solvent (e.g., DMSO, Methanol, Dichloromethane).[1]

  • Select Stream:

    • If Halogenated Solvent (DCM, Chloroform)

      
      Halogenated Organic Waste .[1]
      
    • If Non-Halogenated (Methanol, Acetone)

      
      Non-Halogenated Organic Waste .[1]
      
  • pH Check: If the solution is highly acidic (pH < 2), neutralize slowly to pH 5-9 only if your facility protocol requires neutral waste.[1] Otherwise, label as "Acidic Organic Waste."

Visual Decision Matrix

The following diagram illustrates the logical flow for disposing of 4-Methylquinoline-5-carboxylic acid.

DisposalWorkflowStartStart: Waste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure Compound/Contaminated Solids)StateCheck->SolidIs SolidLiquidLiquid Waste(Reaction Mixture/Solution)StateCheck->LiquidIs LiquidSolidContainerContainer: HDPE Wide-MouthLabel: 'Hazardous Solid Organic'Solid->SolidContainerSolventCheckIdentify Primary SolventLiquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(MeOH, DMSO, Acetone)SolventCheck->NonHaloNo HalogensHaloContainerContainer: Glass/HDPELabel: 'Halogenated Organic Waste'Halo->HaloContainerNonHaloContainerContainer: Glass/HDPELabel: 'Combustible Organic Waste'NonHalo->NonHaloContainerTaggingACTION: Affix Hazardous Waste TagList CAS: 1935554-00-9SolidContainer->TaggingHaloContainer->TaggingNonHaloContainer->TaggingPickupFinal Step: EHS PickupDestruction: IncinerationTagging->Pickup

Caption: Decision matrix for segregating 4-Methylquinoline-5-carboxylic acid waste streams based on physical state and solvent composition.

Emergency Spill Procedures

In the event of a spill outside of a fume hood:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.[1]

    • Liquid Spill: Dike the spill with absorbent pads or vermiculite.[1]

  • Neutralization (Optional but Recommended for Acidic Liquids):

    • Sprinkle Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) over the spill.[1]

    • Observation: Look for bubbling (CO₂ release).[1] Wait until bubbling ceases.

  • Cleanup: Scoop the neutralized slurry into a waste bag/container. Label as "Spill Debris: 4-Methylquinoline-5-carboxylic acid."[1]

  • Verification: Wipe the surface with water and test pH to ensure no acidic residue remains.[1]

Regulatory Compliance (RCRA & EPA Context)

While 4-Methylquinoline-5-carboxylic acid is not explicitly "P-listed" or "U-listed" (like some specific quinoline isomers), it falls under the "Characteristic" hazardous waste definition due to its toxicity and chemical structure.[1]

  • Waste Code: If not specifically listed in your region, use D002 (Corrosivity) if pH < 2, or classify as Non-Regulated Hazardous Waste (destined for incineration).[1]

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration .[1] This ensures the breakdown of the stable quinoline ring, preventing the formation of toxic metabolites in the water table.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Quinoline: Hazard Summary and Toxicological Review. Integrated Risk Information System (IRIS).[4] Retrieved from [Link][1][7]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] Retrieved from [Link][1]

  • Sosič, I., et al. (2013).[1] Development of new cathepsin B inhibitors: combining bioisosteric replacements and structure-based design. (Identifying physical properties of compound 6). PLOS ONE. Retrieved from [Link][1]

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 4-Methylquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth safety and handling protocols for 4-Methylquinoline-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. As no specific Safety Data Sheet (SDS) is readily available for this precise compound, this document synthesizes authoritative data from structurally analogous quinoline derivatives to establish a robust and cautious operational plan. Our primary objective is to empower you with the knowledge to manage this chemical safely, ensuring both personal protection and the integrity of your research.

Hazard Identification & Risk Assessment: The "Why" Behind the Precautions

Understanding the potential hazards of a chemical is the foundational step in creating a safe handling procedure. Based on data from closely related compounds like quinoline, 4-methylquinoline, and other quinoline carboxylic acids, we must handle 4-Methylquinoline-5-carboxylic acid as a hazardous substance.[1] The primary risks are associated with its irritant properties and the potential for more severe effects inherent to the quinoline scaffold.

A thorough risk assessment for your specific experimental conditions is mandatory. The following table summarizes the anticipated hazard profile based on analogous compounds.

Hazard ClassificationAnalogous Compound(s)Key Findings and Rationale
Skin Irritation Quinoline-5-carboxylic acid, 4-MethylquinolineExpected to cause skin irritation upon contact.[2][3] Prolonged exposure could lead to more severe dermal effects.
Serious Eye Irritation Quinoline-5-carboxylic acid, 4-MethylquinolineDirect contact with the eyes is likely to cause serious irritation or damage.[2][3]
Respiratory Irritation Quinoline-5-carboxylic acid, 4-MethylquinolineInhalation of dust or aerosols may cause respiratory tract irritation.[2][4][5]
Acute Toxicity (Oral, Dermal) Quinoline, other quinoline derivativesMany quinoline compounds are harmful if swallowed or in contact with skin.[6][7][8] This potential must be assumed.
Germ Cell Mutagenicity QuinolineThe parent compound, quinoline, is suspected of causing genetic defects.[6][7] This necessitates stringent handling to minimize exposure.
Carcinogenicity QuinolineQuinoline is classified as a substance that may cause cancer.[6][7] This long-term health risk underscores the need for rigorous engineering controls and PPE.

The Hierarchy of Controls: Engineering and Administrative Measures First

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, we must implement superior engineering and administrative controls to minimize exposure.

  • Engineering Control: The most critical engineering control is the mandatory use of a certified chemical fume hood for all procedures involving 4-Methylquinoline-5-carboxylic acid.[9][10][11][12] This includes weighing, dissolving, and any transfers, as it effectively captures dust, aerosols, and vapors at the source.

  • Administrative Controls: All personnel must be thoroughly trained on the specific hazards and the procedures outlined in this guide.[11] Work areas should be clearly demarcated, and access should be limited during handling procedures.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required for all handling procedures. The choice of each component is deliberate, designed to protect against the specific hazards identified.

Hand Protection
  • Specification: Chemical-resistant nitrile or neoprene gloves.[9]

  • Causality: These materials provide a robust barrier against skin contact with heterocyclic aromatic compounds. Always inspect gloves for any signs of degradation or punctures before use.[9] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[7][13] Dispose of contaminated gloves immediately as hazardous waste.[1]

Eye and Face Protection
  • Specification: Tightly fitting chemical splash goggles with side-shields are mandatory.[9][14]

  • Causality: Goggles are essential to protect the eyes from accidental splashes of solutions or contact with airborne powder.[9] When there is a significant risk of splashing, such as during bulk transfers or reactions, a face shield must be worn over the chemical splash goggles for secondary protection.[1][7][9]

Body Protection
  • Specification: A laboratory coat is the minimum requirement.[1] For procedures involving larger quantities, a chemical-resistant apron should be worn over the lab coat.[9]

  • Causality: This protects skin and personal clothing from contamination.[9] All protective clothing should be removed before leaving the laboratory.

Respiratory Protection
  • Specification: Dependent on the task and engineering controls.

    • For handling the solid, powdered form (e.g., weighing), an N95-rated (or higher) particulate respirator is required, even within a fume hood, to prevent inhalation of fine dust particles.[9]

    • For handling solutions where vapors may be generated and engineering controls are insufficient, an air-purifying respirator with organic vapor cartridges is necessary.[6][9]

  • Causality: The primary goal is to prevent respiratory tract irritation and minimize internal exposure to a compound with potential long-term health effects. The preferred method of respiratory protection is always a properly functioning chemical fume hood.[12]

The following diagram illustrates the PPE selection logic based on the planned task.

PPE_Selection_Workflow cluster_0 cluster_2 Required PPE start Begin Task: Risk Assessment weighing Handling Solids (e.g., Weighing) start->weighing solution Handling Solutions (Small Scale) start->solution splash Large Quantities or High Splash Potential start->splash ppe_base Core PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat weighing->ppe_base Always Required ppe_respirator Add: - N95 Particulate Respirator weighing->ppe_respirator solution->ppe_base splash->ppe_base ppe_face Add: - Face Shield - Chemical Apron splash->ppe_face Disposal_Workflow cluster_0 cluster_2 Disposal Actions start Waste Generation (Experiment Complete) solid Contaminated Solids (Gloves, Wipes, Weigh Boats) start->solid liquid Excess Solutions & Contaminated Solvents start->liquid empty Empty Stock Container start->empty collect_solid Place in a labeled, sealed hazardous waste bag or solid container. solid->collect_solid collect_liquid Pour into a labeled, sealed hazardous liquid waste container. liquid->collect_liquid empty->collect_solid Treat as contaminated solid consult_ehs Follow Institutional EHS Guidelines for Final Disposal. collect_solid->consult_ehs collect_liquid->consult_ehs

Caption: Compliant workflow for segregating and disposing of waste.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Fisher Scientific. (2005). Material Safety Data Sheet - Quinoline, 96%.
  • ChemicalBook. (2026, January 17). 4-methylquinoline - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds - 4-Methylquinoline.
  • Fisher Scientific. (2014, March 7). SAFETY DATA SHEET - Quinoline-5-carboxylic acid, 97%.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • TCI Chemicals. (2025, November 18). SAFETY DATA SHEET - 2-Methylquinoline-6-carboxylic Acid.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • MilliporeSigma. (2025, May 6). SAFETY DATA SHEET - 4-Methylquinoline.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
  • University of Utah. (2019, April 11). STANDARD OPERATING PROCEDURE: ACID HANDLING.
  • Environmental Health & Safety - University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Fisher Scientific. (2024, February 24). SAFETY DATA SHEET - 2-Methylquinoline-6-carboxylic acid.
  • UNC Environmental, Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.